Technical Documentation Center

5-Oxaspiro[2.5]oct-6-en-8-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxaspiro[2.5]oct-6-en-8-one

Core Science & Biosynthesis

Foundational

5-Oxaspiro[2.5]oct-6-en-8-one chemical structure and properties

5-Oxaspiro[1]oct-6-en-8-one: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery Executive Summary The transition from planar, two-dimensional chemical spaces to complex, three-dimensional architect...

Author: BenchChem Technical Support Team. Date: March 2026

5-Oxaspiro[1]oct-6-en-8-one: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

The transition from planar, two-dimensional chemical spaces to complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. At the forefront of this shift are spirocyclic scaffolds, which inherently increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. This whitepaper provides an in-depth technical analysis of 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3)[2], a highly rigid, bifunctional building block. By fusing a cyclopropane ring with a 2,3-dihydro-4H-pyran-4-one core, this molecule offers unique physicochemical properties and serves as a versatile vinylogous ester hub for complex derivatization.

The Strategic Value of Oxaspirocycles

Historically, high-throughput screening libraries were dominated by flat, sp2 -rich heteroaromatics. While synthetically accessible, these "flat" molecules often suffer from poor solubility, off-target promiscuity, and high attrition rates in clinical trials. The introduction of the "Escape from Flatland" concept demonstrated that increasing the Fsp3​ of a molecule directly correlates with its clinical success[3].

5-Oxaspiro[1]oct-6-en-8-one acts as a premium vector for this 3D transition. The spiro-fused cyclopropane restricts conformational flexibility, thereby reducing the entropic penalty upon target binding, while the oxygen heteroatom modulates lipophilicity and serves as a hydrogen bond acceptor.

Quantitative Physicochemical Profiling

The structural parameters of 5-Oxaspiro[1]oct-6-en-8-one make it an ideal fragment for hit-to-lead optimization.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₇H₈O₂Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5.
Molecular Weight 124.14 g/mol Highly atom-efficient building block.
Fraction sp³ ( Fsp3​ ) 0.57 (4/7 carbons)High 3D character; prevents π−π stacking-induced aggregation[3].
Topological Polar Surface Area 26.3 ŲExcellent passive membrane permeability; optimal for CNS-targeted compounds.
Electronic Nature Vinylogous EsterThe β -alkoxy enone system provides a stable yet selectively reactive electrophilic hub.

Synthetic Methodologies: Constructing the Spiro Core

The synthesis of 5-Oxaspiro[1]oct-6-en-8-one requires the precise installation of a cyclopropane ring at the C3 position of a 2,3-dihydro-4H-pyran-4-one precursor. A highly efficient, self-validating protocol utilizes a one-pot double-alkylation strategy.

Mechanistic Causality

The starting material, 2,3-dihydro-4H-pyran-4-one, possesses uniquely acidic protons at the C3 position (alpha to the carbonyl). The C5=C6 double bond is an enol ether, rendering the C5 protons vinylic and non-acidic. By utilizing a strong, irreversible base (NaH) in a polar aprotic solvent (DMF), the C3 enolate is generated. DMF is specifically chosen because it poorly solvates the enolate oxygen, thereby enforcing high regioselectivity for C-alkylation over O-alkylation when reacted with 1,2-dibromoethane.

SynthesisWorkflow A 2,3-Dihydro-4H-pyran-4-one B NaH, DMF, 0 °C (Irreversible Deprotonation) A->B Step 1 C C3-Enolate Intermediate B->C D 1,2-Dibromoethane (SN2 Alkylation) C->D Step 2 E 5-Oxaspiro[2.5]oct-6-en-8-one D->E Intramolecular Cyclization

Caption: One-pot double-alkylation workflow for the synthesis of 5-Oxaspiro[1]oct-6-en-8-one.

Self-Validating Experimental Protocol
  • Enolization: Flame-dry a 250 mL round-bottom flask under argon. Wash NaH (60% dispersion, 2.5 equiv) with hexanes, then suspend in anhydrous DMF (0.2 M). Cool to 0 °C and add 2,3-dihydro-4H-pyran-4-one (1.0 equiv) dropwise.

    • Validation Checkpoint: Immediate evolution of H₂ gas confirms active deprotonation. Stir until gas evolution ceases (approx. 30 min).

  • Alkylation: Add 1,2-dibromoethane (1.5 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: The product spot will be strongly UV-active (due to the conjugated enone) and will stain dark brown with KMnO₄.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Wash the organic layer extensively with water (5x) to completely remove DMF, followed by brine. Dry over MgSO₄ and concentrate.

  • Analytical Confirmation: ¹H NMR (CDCl₃) must show the disappearance of the C3 methylene protons (~2.5 ppm) and the emergence of two distinct cyclopropyl multiplets (0.8–1.5 ppm, 4H). The vinylic protons (C6, C7) remain intact at ~7.3 ppm and ~5.4 ppm.

Mechanistic Reactivity: The Vinylogous Ester as a Synthetic Hub

The core of 5-Oxaspiro[1]oct-6-en-8-one is a β -alkoxy- α,β -unsaturated ketone. The lone pair on the O5 oxygen donates electron density into the C6=C7 double bond, which is conjugated with the C8 carbonyl. This "push-pull" electronic system makes the molecule exceptionally stable compared to isolated enones, yet highly programmable for specific transformations[4].

Key Derivatization Pathways
  • Ring-Opening Annulation (Hydrazine): The C6 position is highly susceptible to nucleophilic attack by hydrazines. Following the attack at C6, the ring opens (cleaving the C4-O5 bond) and re-closes onto the C8 carbonyl. This yields a highly functionalized spiro-cyclopropyl pyrazole with a pendant hydroxymethyl group.

  • 1,4-Conjugate Addition: Soft nucleophiles, such as Gilman reagents ( R2​CuLi ), undergo 1,4-addition at the C7 position, breaking the conjugation and yielding substituted spiro-oxanones.

  • 1,2-Reduction (Luche Conditions): To selectively reduce the ketone without altering the enol ether, hard hydrides (NaBH₄/CeCl₃) are employed. The oxophilic cerium coordinates the carbonyl, driving selective 1,2-attack to yield the corresponding allylic alcohol.

ReactivityPathways Core 5-Oxaspiro[2.5]oct-6-en-8-one (Vinylogous Ester Hub) P1 Spiro-pyrazole Derivative (Ring-Opening Annulation) Core->P1 NH2NH2, EtOH, Δ P2 Substituted Spiro-oxanone (1,4-Conjugate Addition) Core->P2 R2CuLi, THF, -78 °C P3 Spiro-allylic Alcohol (1,2-Selective Reduction) Core->P3 NaBH4, CeCl3, MeOH

Caption: Divergent reactivity pathways of the 5-Oxaspiro[1]oct-6-en-8-one vinylogous ester core.

Applications in Medicinal Chemistry

In lead optimization, the 5-Oxaspiro[1]oct-6-en-8-one scaffold serves as a rigidified bioisostere for morpholines, piperidines, and simple tetrahydropyrans[5].

  • Metabolic Stability: The incorporation of the cyclopropane ring sterically shields adjacent positions from Cytochrome P450-mediated oxidation.

  • Vector Trajectory: The spirocyclic geometry projects substituents at precise dihedral angles, allowing medicinal chemists to probe deep hydrophobic pockets in target proteins that are inaccessible to flexible, linear alkyl chains.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms and Clinical Success. Journal of Medicinal Chemistry.

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Fadel, S., et al. (2004). Condensation of 2-Pyrone with 3-Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4-b]pyridines. Synthetic Communications.

  • ChemSrc Database. (2025). 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3) Properties and Identifiers.

Sources

Exploratory

Comprehensive Structural and Analytical Profiling of 5-Oxaspirooct-6-en-8-one

Comprehensive Structural and Analytical Profiling of 5-Oxaspiro[1]oct-6-en-8-one Executive Summary The compound 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3)[2] is a highly rigid, bifunctional spirocyclic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural and Analytical Profiling of 5-Oxaspiro[1]oct-6-en-8-one

Executive Summary

The compound 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3)[2] is a highly rigid, bifunctional spirocyclic building block utilized in advanced organic synthesis and medicinal chemistry. Possessing a molecular formula of C7H8O2 [2] and an average molecular weight of 124.14 g/mol , this molecule embeds a reactive vinylogous ester within a strained spirocyclic framework. This whitepaper provides an in-depth technical analysis of its structural parameters, mechanistic reactivity, and the rigorous analytical protocols required for its validation.

The Role of Oxaspiro Scaffolds in Modern Pharmacophore Design

In contemporary drug discovery, spirocyclic scaffolds have emerged as privileged structures[3]. By forcing the molecule out of a two-dimensional plane ("escaping flatland"), spirocycles enhance three-dimensional complexity, which often translates to improved target specificity and reduced off-target binding[4]. Furthermore, the incorporation of the spiro-cyclopropane unit introduces significant steric bulk and conformational rigidity without heavily inflating the molecular weight, thereby improving the metabolic stability of the resulting pharmacophore[3].

Physicochemical Parameters & Structural Elucidation

The nomenclature of 5-Oxaspiro[1]oct-6-en-8-one directly dictates its unique topology:

  • Spiro[1]octane core: A cyclopropane ring (2 carbons) and a larger ring (5 carbons) sharing a single spiro carbon (C3).

  • 5-Oxa: An oxygen heteroatom replaces the carbon at position 5.

  • 6-en: A double bond exists between C6 and C7.

  • 8-one: A ketone carbonyl is located at C8, adjacent to the spiro center.

This specific connectivity forms a spiro-fused 2,3-dihydropyran-4-one derivative. The quantitative parameters are summarized below:

ParameterValue
IUPAC Name 5-Oxaspiro[1]oct-6-en-8-one
CAS Registry Number 2385073-58-3
Molecular Formula C7H8O2
Average Molecular Weight 124.14 g/mol
Monoisotopic Mass 124.0524 Da
Theoretical[M+H]+ 125.0597 Da
Physical State White Solid

Mechanistic Reactivity Profile

The reactivity of 5-Oxaspiro[1]oct-6-en-8-one is governed by its embedded vinylogous ester system (O5–C6=C7–C8=O). The O5 oxygen donates electron density through the alkene pi-system into the C8 carbonyl. This electronic "push-pull" dynamic creates highly divergent, site-specific reactivity pathways:

  • Nucleophilic Attack at C6: Unlike isolated enones where nucleophiles attack the beta-carbon to form a saturated ketone, nucleophilic attack (e.g., by primary amines) at the heavily polarized C6 position triggers an addition-elimination sequence. Because O5 is part of the ring, this leads to the cleavage of the C-O bond, yielding a ring-opened, highly functionalized enaminone.

  • Reduction at C8: Direct 1,2-reduction of the ketone (e.g., using NaBH4) bypasses the alkene, yielding a spiro-allylic alcohol that retains the heterocyclic core.

ReactivityPathway Core 5-Oxaspiro[2.5]oct-6-en-8-one (Vinylogous Ester) Nuc Nucleophilic Attack (Amines at C6) Core->Nuc Red Carbonyl Reduction (NaBH4 at C8) Core->Red RingOpen Ring-Opened Enaminone Nuc->RingOpen Alcohol Spiro-Allylic Alcohol Red->Alcohol

Fig 1: Divergent reactivity pathways of the spirocyclic core via C6 or C8 functionalization.

Experimental Workflows for Structural Validation

To ensure rigorous scientific integrity, the structural validation of 5-Oxaspiro[1]oct-6-en-8-one must rely on self-validating analytical protocols.

Protocol A: High-Resolution Mass Spectrometry (HRMS) Validation

Objective: Confirm the exact monoisotopic mass (124.0524 Da) and isotopic fidelity of C7H8O2. Causality: Positive electrospray ionization (ESI+) is selected because the C8 carbonyl oxygen acts as a potent Lewis base, readily accepting a proton to form the [M+H]+ ion.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Dilute to a working concentration of 1 µg/mL using a 50:50 MeCN:H2O mixture containing 0.1% Formic Acid (FA) to promote optimal droplet desolvation and proton availability.

  • Self-Validation (Calibration): Prior to injection, infuse a standard calibration mix to ensure mass accuracy is < 2 ppm. Activate the lock-mass feature utilizing a known ambient background ion (e.g., polysiloxane at m/z 371.1012). This step is critical as it dynamically corrects for instrumental time-of-flight or orbital trap drift in real-time.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Run a rapid gradient from 5% to 95% MeCN (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Detection & Analysis: Operate the Orbitrap mass spectrometer at a resolution of 120,000 (at m/z 200). Extract the chromatogram for the theoretical [M+H]+ ion at m/z 125.0597 and verify that the M+1/M+2 isotopic distribution perfectly matches the theoretical C7H8O2 pattern.

MassSpecWorkflow N1 1. Sample Preparation (1 µg/mL in 50:50 MeCN:H2O) N2 2. Chromatographic Separation (UPLC C18, Gradient Elution) N1->N2 N3 3. ESI+ Ionization (Protonation at C8 Ketone) N2->N3 N4 4. HRMS Detection (Orbitrap Analyzer, R=120k) N3->N4 N5 5. Formula Confirmation (Target m/z 125.0597) N4->N5

Fig 2: Step-by-step HRMS workflow for the structural validation of 5-Oxaspiro[1]oct-6-en-8-one.

Protocol B: 1H and 13C NMR Structural Elucidation

Objective: Validate the spirocyclic connectivity and the polarized enone system. Causality: The rigid spiro system and the vinylogous ester create a highly distinct, predictable chemical shift profile based on diamagnetic anisotropy and resonance.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition Setup: Acquire spectra on a 400 MHz or 600 MHz NMR spectrometer at 298 K.

  • Parameterization: Run a standard 1D proton sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds. For 13C, run a proton-decoupled sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the unprotonated spiro (C3) and carbonyl (C8) carbons.

  • Data Interpretation:

    • Cyclopropane Protons (C1, C2): Expect multiplets shifted heavily upfield (0.8–1.5 ppm). This is caused by the strong diamagnetic anisotropy generated by the strained C-C bonds of the three-membered ring.

    • Enone Protons (C6, C7): Due to the resonance donation from O5, the beta-proton at C6 will appear heavily deshielded (~7.4 ppm), while the alpha-proton at C7 will be shielded relative to a standard enone (~5.3 ppm).

References

  • [3] Dar'in, D., et al. "Spirocyclic Motifs in Natural Products". National Institutes of Health (PMC). URL: [Link]

  • [4] RSC Med Chem. "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review". National Institutes of Health (PMC). URL: [Link]

Sources

Foundational

Advanced NMR Shift Prediction and Structural Validation for 5-Oxaspiro[2.5]oct-6-en-8-one

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of complex spirocyclic heterocycles is a critical bottleneck in synthetic validation. The molecule 5-oxaspiro[2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of complex spirocyclic heterocycles is a critical bottleneck in synthetic validation. The molecule 5-oxaspiro[2.5]oct-6-en-8-one presents a fascinating analytical challenge, combining a highly strained spiro-fused cyclopropane ring with a conjugated dihydropyranone system. This whitepaper provides an in-depth predictive guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) profiles of this molecule, grounded in electronic causality, and outlines a self-validating 2D NMR experimental protocol to ensure absolute structural certainty.

Structural Deconstruction & Electronic Causality

To accurately predict the NMR shifts of 5-oxaspiro[2.5]oct-6-en-8-one, we must first deconstruct its IUPAC nomenclature and map the dominant electronic effects governing its microenvironments.

  • The Spiro[2.5]octane Core: The molecule features a three-membered cyclopropane ring (C1, C2) spiro-fused at C3 to a six-membered ring. Cyclopropane rings possess significant diamagnetic anisotropy due to their high s-character and σ -bond delocalization. This creates a strong shielding cone that dramatically lowers the chemical shifts of the attached protons[1].

  • The Dihydropyranone System (O5–C6=C7–C8=O): The six-membered ring contains an oxygen atom at position 5, an alkene between C6 and C7, and a ketone at C8. This forms a β -alkoxy- α,β -unsaturated ketone.

  • The "Push-Pull" Resonance Effect: The oxygen atom (O5) acts as a strong π -electron donor via its lone pairs, while the carbonyl group (C8=O) acts as a π -electron acceptor. This conjugation pushes electron density onto C7 (shielding it) while leaving C6 electron-deficient (deshielding it). This extreme polarization is the defining spectroscopic signature of conjugated enol ethers[2].

Predicted 1 H NMR Profile

The proton NMR spectrum of 5-oxaspiro[2.5]oct-6-en-8-one is defined by three distinct regions: the highly shielded cyclopropyl protons, the moderately deshielded aliphatic protons adjacent to the heteroatom, and the widely split vinylic protons.

Causality of Vinylic Splitting: In a standard isolated alkene, vinylic protons resonate around 5.0–6.0 ppm. However, due to the push-pull resonance of the dihydropyranone ring, H6 (alpha to the oxygen) is heavily deshielded by both the inductive effect of O5 and the resonance withdrawal from the ketone, pushing it to ~7.40 ppm. Conversely, H7 (alpha to the ketone) receives the bulk of the electron density donated by the oxygen lone pair, shielding it to ~5.40 ppm[3],[4]. The coupling constant ( 3J ) between these cis-oriented protons in a six-membered ring is characteristically ~6.0 Hz.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
H1, H2 0.80 – 1.30m4H-Shielded by cyclopropane diamagnetic anisotropy.
H4 3.90 – 4.10s2H-Deshielded by adjacent O5; singlet due to quaternary C3.
H7 5.30 – 5.50d1H~6.0Shielded by resonance from O5 (enol ether β -carbon).
H6 7.30 – 7.50d1H~6.0Deshielded by O5 electronegativity and conjugation.

Predicted 13 C NMR Profile

The 13 C NMR spectrum provides an even starker visualization of the molecule's electronic polarization. The resonance effect that splits the vinylic protons causes a massive chemical shift differential of nearly 50 ppm between the two vinylic carbons.

Causality of Carbon Shifts: The cyclopropyl carbons (C1, C2) will appear highly shielded (~12 ppm) due to their unique hybridization state[1]. The spiro carbon (C3) will appear as a quaternary peak around 32 ppm. The vinylic carbon C6 will resonate far downfield (~155 ppm) due to direct attachment to the electronegative oxygen and its role as the electron-donor origin in the conjugated system. C7 , carrying the partial negative charge from resonance, will be unusually shielded for an sp 2 carbon (~105 ppm)[3].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale
C1, C2 10.0 – 15.0CH 2​ High s-character and ring current shielding.
C3 28.0 – 35.0C (quat)Spirocyclic quaternary center.
C4 68.0 – 72.0CH 2​ Aliphatic carbon directly bound to electronegative O5.
C7 102.0 – 108.0CHVinylic β -carbon, shielded by electron donation from O5.
C6 152.0 – 158.0CHVinylic α -carbon, strongly deshielded by O5.
C8 188.0 – 194.0C=OConjugated carbonyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To transition from theoretical prediction to empirical proof, researchers must employ a self-validating 2D NMR workflow. A common synthetic pitfall is the accidental generation of the regioisomer 7-oxaspiro[2.5]oct-5-en-4-one. The following step-by-step protocol uses Heteronuclear Multiple Bond Correlation (HMBC) to create a closed logical loop that unambiguously proves the correct regiochemistry.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans, 400/500 MHz) and a 13 C spectrum (1024 scans, 100/125 MHz) at 298 K. Verify the presence of the highly differentiated vinylic signals (H6/H7 and C6/C7).

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC experiment to map direct C-H bonds. This will confirm which protons belong to the shielded C7 (~105 ppm) versus the deshielded C6 (~155 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Key:

    • Targeting the Spiro Linkage: Observe the long-range coupling of the H4 singlet (~4.0 ppm). In the correct 5-oxa isomer, H4 will show strong 3-bond correlations to the cyclopropyl carbons (C1/C2) and the carbonyl carbon (C8).

    • Ruling out the Isomer: If the molecule were the 7-oxa isomer, the CH 2​ protons would be adjacent to the ketone, shifting them upfield to ~2.5 ppm, and they would show an HMBC correlation to the enol ether carbon instead of the carbonyl. The presence of the H4 C8 correlation mathematically eliminates the regioisomer.

Workflow Visualization

G N1 Sample Preparation (CDCl3, 298K, TMS Internal Standard) N2 1D Acquisition (1H & 13C Chemical Shifts & Integrals) N1->N2 N3 2D HSQC (Direct C-H Bond Mapping) N2->N3 N4 2D HMBC (Long-Range Connectivity & Spiro Linkage) N2->N4 N5 Structural Validation (5-Oxaspiro[2.5]oct-6-en-8-one Confirmed) N3->N5 N4->N5

Caption: Workflow for the NMR-based structural validation of 5-Oxaspiro[2.5]oct-6-en-8-one.

References

  • Dramatically synergetic effect of carboxylic acid additive on tridentate titanium catalyzed enantioselective hetero-diels-alder SciSpace
  • Pestalotriols A and B, new spiro[2.5]octane derivatives from the endophytic fungus Pestalotiopsis fici RSC Publishing
  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl Benchchem
  • Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones PMC (N

Sources

Exploratory

Stability and reactivity of the 5-oxaspiro[2.5]octane ring system

An In-Depth Technical Guide to the Stability and Reactivity of the 5-Oxaspiro[2.5]octane Ring System Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Reactivity of the 5-Oxaspiro[2.5]octane Ring System

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The 5-oxaspiro[2.5]octane (more formally known as 1-oxaspiro[2.5]octane) ring system is a valuable structural motif in modern organic chemistry and medicinal chemistry. Its architecture, which features a strained oxirane (epoxide) ring fused in a spirocyclic manner to a cyclohexane core, imparts a unique combination of conformational rigidity and controlled chemical reactivity. This guide provides a comprehensive analysis of the synthesis, stability, and reactivity of this scaffold. We will explore the underlying principles that govern its behavior, offering field-proven insights into its application as a versatile synthetic intermediate. The discussion is grounded in established mechanistic principles and supported by detailed experimental protocols, providing researchers with the foundational knowledge required to effectively utilize this important chemical entity.

Introduction to the 5-Oxaspiro[2.5]octane Scaffold

Spirocyclic frameworks are of immense interest in drug discovery due to their inherent three-dimensionality, which allows for a more precise and sophisticated exploration of chemical space compared to traditional flat, aromatic systems. The 5-oxaspiro[2.5]octane core epitomizes this principle by combining a flexible cyclohexane ring with a rigid, planar three-membered oxirane. This fusion creates a well-defined three-dimensional structure that can serve as a non-planar bioisostere for other cyclic systems or as a core for building diverse molecular libraries.

The primary determinant of this system's reactivity is the high ring strain of the oxirane. This makes the scaffold an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles. Critically, the regiochemical outcome of this ring-opening is highly predictable and controllable by reaction conditions, making it a powerful tool for the stereocontrolled synthesis of highly functionalized cyclohexyl derivatives.

G start Cyclohexanone (Starting Material) reaction Johnson-Corey-Chaykovsky Reaction start->reaction reagent Trimethylsulfoxonium Iodide + NaH in DMSO ylide Formation of Dimethyloxosulfonium Methylide (Sulfur Ylide) reagent->ylide Deprotonation ylide->reaction Nucleophilic Attack on Carbonyl workup Aqueous Workup & Distillation reaction->workup Crude Product product 5-Oxaspiro[2.5]octane (Product) workup->product Purification

Caption: Workflow for the synthesis of 5-Oxaspiro[2.5]octane.

Detailed Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane

The following protocol is adapted from a robust procedure published in Organic Syntheses for the preparation of methylenecyclohexane oxide (1-oxaspiro[2.5]octane). [1] Step 1: Preparation of Dimethyloxosulfonium Methylide

  • In a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet/outlet, add sodium hydride (8.8 g, 0.22 mol, 60% dispersion in oil).

  • Wash the sodium hydride with petroleum ether (150 mL) by stirring, allowing it to settle, and decanting the solvent. This step removes the protective mineral oil.

  • Carefully add 250 mL of dry dimethyl sulfoxide (DMSO).

  • Under a gentle stream of nitrogen, add trimethyloxosulfonium iodide (50.6 g, 0.23 mol) in portions over 15 minutes. The reaction is mildly exothermic.

  • Stir the resulting milky white suspension for an additional 30 minutes at room temperature to ensure complete formation of the ylide.

Step 2: Epoxidation

  • To the ylide suspension, add cyclohexanone (19.6 g, 0.2 mol) dropwise via a pressure-equalizing dropping funnel over 5 minutes.

  • After the addition is complete, stir the mixture for 15 minutes at room temperature.

  • Heat the reaction mixture in an oil bath to 55–60°C for 30 minutes to drive the reaction to completion.

  • Cool the mixture and pour it into 500 mL of cold water.

  • Extract the aqueous phase with three 100-mL portions of diethyl ether.

  • Combine the organic extracts and wash sequentially with 100 mL of water and 50 mL of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent by distillation.

  • Distill the residue under reduced pressure to yield 1-oxaspiro[2.5]octane as a colorless liquid (Yield: 67–76%). [1]

Structural Analysis and Stability

Conformational Landscape

The conformational behavior of the 5-oxaspiro[2.5]octane system is primarily dictated by the cyclohexane ring, which preferentially adopts a chair conformation to minimize torsional and steric strain. The spiro-fused oxirane ring can be considered a rigid substituent. NMR spectroscopic analysis has been employed to determine the preferred conformations of derivatives. [2]The chemical shifts and coupling constants of the cyclohexane protons are sensitive to the steric and electronic effects of the oxirane ring and any other substituents present. [2]For the parent system, a rapid equilibrium between the two chair conformers exists.

Chemical Stability Profile

The stability of the 5-oxaspiro[2.5]octane ring is largely governed by the oxirane moiety.

  • Neutral and Basic Conditions: In the absence of strong nucleophiles, the ring system is relatively stable under neutral and basic conditions. It can be handled and purified using standard techniques like chromatography and distillation. [1]* Acidic Conditions: The system is highly susceptible to degradation under acidic conditions. The lone pairs on the oxirane oxygen can be readily protonated, which significantly activates the ring towards nucleophilic attack and subsequent opening. [3]Even mild Lewis acids can catalyze this process. [4]Therefore, exposure to acidic media should be avoided if the integrity of the spiro-epoxide is to be maintained.

Reactivity and Ring-Opening Reactions

General Principles: The Strained Oxirane Ring

The synthetic utility of 5-oxaspiro[2.5]octane stems almost entirely from the electrophilic nature of its oxirane ring. The ring strain (approximately 13 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. The key to harnessing this reactivity lies in controlling the regioselectivity of the nucleophilic attack. Two distinct carbons are available for attack: the quaternary spiro-carbon and the primary methylene (CH₂) carbon of the oxirane.

Acid-Catalyzed Ring-Opening

Under acidic conditions (Brønsted or Lewis), the reaction proceeds through a mechanism with significant carbocationic character.

Mechanism:

  • Protonation: The oxirane oxygen is protonated by the acid catalyst, forming a highly activated oxonium ion.

  • Nucleophilic Attack: The C-O bonds are weakened. The transition state resembles a tertiary carbocation at the spiro center, which is more stable than a primary carbocation at the methylene carbon. Consequently, the nucleophile preferentially attacks the more substituted spiro-carbon.

  • Product Formation: The ring opens to form a 1-(substituted-methyl)cyclohexan-1-ol derivative.

This regioselectivity is a hallmark of acid-catalyzed epoxide openings and provides a reliable route to quaternary-substituted cyclohexanols.

G start 5-Oxaspiro[2.5]octane reagents1 + H-A start->reagents1 protonated Protonated Epoxide (Oxonium Ion) reagents2 + :Nu-H protonated->reagents2 transition Transition State (Carbocation character at spiro center) product Product (1-Nu-methylcyclohexan-1-ol) transition->product Ring Opening reagents1->protonated Protonation reagents2->transition Nucleophilic Attack (at spiro-carbon)

Caption: Mechanism of Acid-Catalyzed Ring-Opening.

Base-Catalyzed / Nucleophilic Ring-Opening

Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2-type mechanism.

Mechanism:

  • Nucleophilic Attack: The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring.

  • Regioselectivity: Steric hindrance is the dominant controlling factor. The nucleophile will attack the less sterically hindered carbon—the primary methylene carbon.

  • Ring Opening: The attack forces the C-O bond to break, opening the ring to form an alkoxide intermediate.

  • Protonation: A subsequent protonation step (typically during aqueous workup) yields the final product, a (1-hydroxycyclohexyl)methanol derivative.

This pathway provides complementary regioselectivity to the acid-catalyzed route, granting access to primary alcohol derivatives.

Summary of Ring-Opening Reactions

The predictable, condition-dependent regioselectivity makes the 5-oxaspiro[2.5]octane scaffold a versatile intermediate. The table below summarizes the expected outcomes with various nucleophiles.

Nucleophile (Nu⁻)ConditionsSite of AttackMajor Product Structure
H₂O / H⁺Acidic (e.g., dilute H₂SO₄)Spiro-carbon1-(Hydroxymethyl)cyclohexan-1-ol
R-OH / H⁺Acidic (e.g., TsOH)Spiro-carbon1-(Alkoxymethyl)cyclohexan-1-ol
H₂O / OH⁻Basic (e.g., NaOH)Methylene-carbon(1-Hydroxycyclohexyl)methanol
R-NH₂Neutral or Lewis Acid (LiClO₄)Methylene-carbon(1-Hydroxycyclohexyl)-N-R-methanamine [4]
N₃⁻Neutral (Enzymatic)Methylene-carbon(1-Azidomethyl)cyclohexan-1-ol [5]
R-MgBrGrignard (Neutral/Basic)Methylene-carbon1-(1-Hydroxycyclohexyl)alkan-2-ol
Detailed Experimental Protocol: Regioselective Ring-Opening with an Amine

The following is a general protocol for the Lewis acid-catalyzed ring-opening of a spiro-epoxide with an amine, adapted from literature procedures. [4]This reaction yields valuable β-amino alcohols.

  • To a solution of 1-oxaspiro[2.5]octane (0.1 mmol, 11.2 mg) in dry acetonitrile (CH₃CN, 3 mL) in a sealed vial, add lithium perchlorate (LiClO₄, 0.5 mmol, 53.2 mg).

  • Add the desired primary or secondary amine (0.22 mmol).

  • Seal the vial and stir the mixture at 80°C for 5–24 hours (reaction progress can be monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by preparative column chromatography (e.g., silica gel with a suitable eluent system like dichloromethane/methanol) to isolate the desired (1-hydroxycyclohexyl)methanamine product.

Applications in Drug Discovery and Synthesis

The 5-oxaspiro[2.5]octane core and the functionalized cyclohexanol products derived from its ring-opening are valuable in pharmaceutical development.

  • Scaffold for Bioactive Molecules: The rigid spirocyclic core has been incorporated into drug candidates. For instance, derivatives of oxaspiro[2.5]octane have been investigated as inhibitors of Methionine Aminopeptidase 2 (MetAP-2), a target for developing anti-obesity agents. [6]* Synthesis of β-Amino Alcohols: As demonstrated, the ring-opening provides a direct route to 1,2-amino alcohols, a privileged structural motif found in numerous biologically active compounds and chiral ligands. The predictable regioselectivity allows for the targeted synthesis of either primary or tertiary alcohol derivatives.

  • Access to Functionalized Cyclohexanes: The ring-opening reactions serve as an entry point to a wide range of C1-disubstituted cyclohexanes, which are important building blocks for more complex molecular architectures.

Conclusion

The 5-oxaspiro[2.5]octane ring system is a synthetically powerful and structurally intriguing scaffold. Its stability is conditional, being robust under neutral-to-basic conditions but highly sensitive to acid-catalyzed decomposition. This reactivity is not a liability but its greatest asset. The strained oxirane ring undergoes highly predictable and regioselective ring-opening reactions. Nucleophilic attack can be directed to either the hindered spiro-carbon (under acidic conditions) or the unhindered methylene carbon (under basic/neutral conditions), providing chemists with precise control over the synthesis of highly functionalized cyclohexane derivatives. This control, combined with the desirable 3D nature of the spirocyclic core, ensures that the 5-oxaspiro[2.5]octane system will remain a relevant and valuable tool for researchers in organic synthesis and drug discovery.

References

  • Majerić Elenkov, M., Primožič, I., Hrenar, T., & Tang, L. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. ResearchGate. Retrieved from [Link]

  • Asurumunige, A. G., MacKnight, R., Malespini, S., Gomes, G., & Gilmore, K. (n.d.). Environmental control of Regiodiversity: Ring opening of epoxides. ACS Fall 2023 Sessions. Retrieved from [Link]

  • Mondal, P., Garai, S., & Bhaumik, A. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Scientific Reports, 11(1). Retrieved from [Link]

  • Kantor, A., Savych, O., Zhelavskyi, O., Grygorenko, O., & Komarov, I. (2023). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-oxaspiro[2.5]octane-1-carboxylic acid (C8H12O3). Retrieved from [Link]

  • Bellucci, G., Berti, G., Catelani, G., & Mastrorilli, E. (1981). Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 1, 296-300. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxaspiro[2.5]octane (C7H12O). Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.5]octane. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9. Retrieved from [Link]

  • Bellucci, G., Berti, G., Catalani, G., & Mastrorilli, E. (1982). Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylenecyclohexane oxide. Retrieved from [Link]

  • Majerić Elenkov, M., Primožič, I., Hrenar, T., & Tang, L. (2010). Catalytic activity of halohydrin dehalogenases towards spiroepoxides. Organic & Biomolecular Chemistry, 8(19), 4463-9. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Simmons-Smith Cyclopropanation for Spirocycle Synthesis

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can effectively and selectively interact with complex biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can effectively and selectively interact with complex biological targets is paramount. Spirocycles, unique three-dimensional structures where two rings are fused at a single carbon atom, have emerged as a privileged scaffold.[1][2] Their inherent rigidity and ability to project functional groups into distinct vectors of three-dimensional space offer a significant advantage over traditional flat, aromatic systems.[1][2] This "Escape from Flatland" towards molecules with greater sp³ character is strongly correlated with improved physicochemical properties and a higher probability of clinical success.[2][3]

The Simmons-Smith reaction, a cornerstone of organic synthesis, provides a powerful and stereospecific method for the construction of cyclopropane rings.[4][5][6] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on leveraging the Simmons-Smith cyclopropanation for the strategic synthesis of spirocyclic frameworks. We will delve into the mechanistic underpinnings, reagent variations, and provide detailed, field-proven protocols to empower the synthesis of these valuable motifs.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of a spiro-junction into a molecular design is not merely a synthetic curiosity; it is a strategic decision to enhance drug-like properties. The quaternary spiro-carbon locks the conformation of the molecule, which can lead to a significant increase in binding affinity and a reduction in off-target effects by pre-organizing the molecule for its biological target.[2][7]

FeatureAdvantage in Drug & Materials Design
Inherent Three-Dimensionality Enables projection of substituents into precise 3D vectors, allowing for more specific interactions with complex protein binding sites.[1][2]
Increased sp³ Character Improves key physicochemical properties such as aqueous solubility and metabolic stability while often reducing lipophilicity compared to flat aromatic systems.[2][3]
Conformational Rigidity Reduces the entropic penalty upon binding to a target, potentially increasing potency and selectivity.[2]
Novel Chemical Space Provides access to unique molecular shapes and scaffolds, creating new intellectual property opportunities.[7]

Core Principles of the Simmons-Smith Cyclopropanation

First reported in 1958 by Howard E. Simmons, Jr., and Ronald D. Smith, this reaction has become an indispensable tool for converting alkenes into cyclopropanes.[4][8] Its reliability and stereospecificity are rooted in its unique mechanism.

The Active Reagent: A Zinc Carbenoid

The reaction does not involve a free carbene. Instead, the active species is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from the reaction of diiodomethane (CH₂I₂) with a zinc source, classically a zinc-copper couple.[9][10]

The Concerted "Butterfly" Mechanism

The cyclopropanation proceeds through a highly ordered, concerted transition state, often referred to as a "butterfly" transition state. The zinc carbenoid delivers the methylene (CH₂) group to the alkene face in a single, synchronous step.[4][9][11] A critical consequence of this mechanism is its stereospecificity : the stereochemistry of the starting alkene is perfectly retained in the cyclopropane product. A cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product.[10][12]

Caption: The concerted "butterfly" mechanism of the Simmons-Smith reaction.

Reagent Modifications: Tailoring Reactivity and Scope

While the classic Zn-Cu couple is effective, several modifications have been developed to enhance reactivity, improve reproducibility, and broaden the substrate scope. The choice of reagent is a critical experimental parameter.

ModificationReagentsKey Advantages & Applications
Classic Simmons-Smith CH₂I₂ + Zn(Cu) coupleThe original, foundational method. Heterogeneous and can sometimes suffer from reproducibility issues.[8][12]
Furukawa Modification CH₂I₂ + Diethylzinc (Et₂Zn)Homogeneous, more reactive, and highly reproducible. The most common modern variant, especially for less activated alkenes.[4][9][13]
Shi Modification CH₂I₂ + Et₂Zn + Trifluoroacetic Acid (TFA)Generates a more nucleophilic carbenoid. Excellent for electron-deficient alkenes that are poor substrates for other variants.[14][15]
Charette Storable Reagent (BuO)₂P(O)OH + Et₂Zn + CH₂I₂Forms a stable phosphate carbenoid that can be stored for weeks at -20°C, enhancing safety and convenience.[16][17]

Application to Spirocycle Synthesis: Strategy and Stereocontrol

The synthesis of spirocycles using this methodology hinges on a simple yet elegant strategy: the cyclopropanation of an exocyclic methylene group (a C=CH₂ double bond) attached to a pre-existing ring.

The Power of Directing Groups

For substrates containing additional stereocenters, controlling the facial selectivity of the cyclopropanation is crucial. This is where directing groups, particularly proximal hydroxyl groups, become powerful tools. The Lewis acidic zinc atom of the carbenoid coordinates to the lone pair of the oxygen atom, delivering the methylene group to the same face of the alkene, resulting in syn-diastereoselectivity.[4][14][18] This effect often overrides steric hindrance, providing predictable and high levels of stereocontrol.

Caption: Hydroxyl-directed Simmons-Smith cyclopropanation for diastereocontrol.

Experimental Protocols

Safety First: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic and a suspected carcinogen. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.

Protocol 1: General Spirocyclopropanation using the Furukawa Modification

This protocol describes the cyclopropanation of an exocyclic alkene, such as one prepared via Wittig olefination from a cyclic ketone (e.g., 4-tert-butylcyclohexanone).

Materials and Equipment:

  • Oven-dried round-bottom flasks, magnetic stir bars, syringes, and needles.

  • Inert atmosphere manifold (Schlenk line or glovebox).

  • Substrate (e.g., 4-tert-butyl-1-methylenecyclohexane), 1.0 eq.

  • Anhydrous dichloromethane (CH₂Cl₂).

  • Diiodomethane (CH₂I₂), freshly passed through a plug of basic alumina.

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Standard workup and purification supplies (separatory funnel, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography).

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the exocyclic alkene substrate (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ to make a ~0.2 M solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • To the stirred solution, add diiodomethane (2.0 eq) via syringe.

    • Slowly, add the 1.0 M solution of diethylzinc in hexanes (2.0 eq) dropwise via syringe over 15-20 minutes. A white precipitate may form. Caution: Gas evolution (ethane) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[19]

  • Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Quenching is exothermic and produces gas. Continue addition until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure spirocyclopropane product.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive zinc reagent; wet solvent/reagents.Use freshly purchased, high-purity Et₂Zn. Ensure all glassware is oven-dried and solvents are anhydrous. Pass CH₂I₂ through basic alumina immediately before use.
Reaction is Sluggish Basic solvent; low temperature.Use non-coordinating solvents like CH₂Cl₂ or 1,2-dichloroethane (DCE).[4][11] Ensure the reaction is allowed to warm to room temperature after the initial addition.
Formation of Byproducts Excess reagent, prolonged reaction time.Use the minimum effective equivalents of reagents (1.5 - 2.0 eq). Monitor the reaction closely and quench promptly upon completion to avoid side reactions like methylation of heteroatoms.[14]
Uncontrolled Exotherm Quenching too rapidly.Always perform the quench at 0 °C and add the quenching solution very slowly with vigorous stirring.

Conclusion

The Simmons-Smith cyclopropanation is a robust, reliable, and highly stereospecific method for constructing one of the most sought-after motifs in modern chemistry: the spirocycle. By understanding the core mechanism, leveraging powerful reagent modifications like the Furukawa and Shi variations, and strategically employing directing groups, chemists can predictably access complex three-dimensional scaffolds. The protocols and insights provided herein serve as a validated starting point for researchers aiming to harness this classic reaction to build the next generation of therapeutics and advanced materials.

References

  • Shafi, S., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Shafi, S., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Simmons Reaction - Cyclopropane Formation. OrgoSolver. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • Powers, T.S., et al. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]

  • Saini, V. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ProQuest. [Link]

  • Donaldson, W.A. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]

  • ShareOK. (n.d.). Harnessing metal carbenoids to assemble spirocycles and glycans. ShareOK. [Link]

  • NRO Chemistry. (2020). Simmons-Smith Reaction. YouTube. [Link]

  • Nakamura, M., et al. (2003). Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]

  • Lejardi, M., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • University of Liverpool Repository. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. University of Liverpool Repository. [Link]

  • Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Davies, S.G., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications (RSC Publishing). [Link]

  • Thomson, J.E., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • da Silva, F.C., et al. (2013). Zinc, Lithium and Magnesium Carbenoids: Chemical Properties and Relevant Applications in Organic Synthesis. SciELO. [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclicindolines through metallo carbenoid protocols. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. ResearchGate. [Link]

  • Voituriez, A., et al. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[1][2]-Sigmatropic Rearrangement Reactions. Organic Chemistry Portal. [Link]

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to Lead (IV) Acetate-Mediated Oxidative Spirocyclization

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Spirocycles and Oxidative Dearomatization Spirocycles, three-dimensional structures containing two rings sharing a singl...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Spirocycles and Oxidative Dearomatization

Spirocycles, three-dimensional structures containing two rings sharing a single atom, are privileged motifs in medicinal chemistry and natural product synthesis. Their rigid, defined spatial arrangement allows for precise presentation of functional groups, making them attractive scaffolds for modulating biological targets. A powerful strategy for constructing these complex architectures is through oxidative dearomatization of phenolic substrates, followed by an intramolecular cyclization. Lead (IV) acetate (LTA) has emerged as a versatile and effective reagent for initiating such transformations.[1][2][3] This application note provides a detailed protocol for LTA-mediated oxidative spirocyclization, delving into the mechanistic rationale behind the experimental choices and offering practical insights for successful execution.

The core of this transformation lies in the ability of LTA to act as a potent one-electron oxidant, converting a phenol into a phenoxy radical. This highly reactive intermediate can then undergo further oxidation to a phenoxonium cation, which serves as a powerful electrophile.[4] Intramolecular trapping of this cation by a suitably positioned nucleophile, such as an alcohol or another aromatic ring, leads to the formation of the spirocyclic core. The choice of solvent, temperature, and stoichiometry are critical parameters that dictate the reaction's efficiency and selectivity.

Mechanistic Overview: The "Why" Behind the Protocol

Understanding the underlying mechanism is paramount to troubleshooting and optimizing the reaction. The generally accepted pathway for LTA-mediated oxidative spirocyclization of a phenol bearing a tethered nucleophile proceeds as follows:

  • Ligand Exchange: The reaction initiates with a ligand exchange between the phenol and lead (IV) acetate, forming a lead-phenoxide intermediate.

  • Homolytic Cleavage & Radical Formation: This intermediate undergoes homolytic cleavage of the Pb-O bond, generating a phenoxy radical and a lead (III) species.

  • Oxidation to Phenoxonium Cation: The phenoxy radical is rapidly oxidized by another equivalent of LTA to a highly electrophilic phenoxonium cation.

  • Intramolecular Cyclization: The tethered nucleophile attacks the electron-deficient aromatic ring of the phenoxonium cation, forging the key C-C or C-O bond and establishing the spirocyclic framework.

  • Rearomatization/Product Formation: Subsequent loss of a proton or further reaction steps yield the final spirodienone or related spirocyclic product.

This sequence of events is depicted in the following workflow diagram:

Mechanistic_Pathway cluster_0 Initiation cluster_1 Oxidation Cascade cluster_2 Spirocyclization cluster_3 Product Formation A Phenolic Substrate C Lead-Phenoxide Intermediate A->C Ligand Exchange B Lead (IV) Acetate (LTA) B->C D Phenoxy Radical C->D Homolytic Cleavage E Phenoxonium Cation D->E Oxidation (LTA) F Intramolecular Nucleophilic Attack E->F G Spirocyclic Intermediate F->G H Final Spirocyclic Product G->H Rearomatization / Workup

Caption: Mechanistic pathway of LTA-mediated oxidative spirocyclization.

Safety First: Handling Lead (IV) Acetate

Lead (IV) acetate is a toxic and hygroscopic substance that requires careful handling.[5][6] It is classified as a carcinogen and a reproductive toxin.[7][8] Always adhere to the following safety precautions:

  • Engineering Controls: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[5][7]

  • Handling: Avoid creating dust. Weigh the reagent in a contained manner. Wash hands thoroughly after handling.[8]

  • Storage: Store LTA in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as moisture, strong acids, and reducing agents.[5][7]

  • Waste Disposal: Dispose of all lead-containing waste as hazardous waste according to institutional and local regulations.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the LTA-mediated oxidative spirocyclization of a phenolic substrate. The specific quantities and reaction parameters may need to be optimized for different substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Phenolic Substrate≥98%VariesMust be dry.
Lead (IV) Acetate≥95%VariesHandle with care.[5]
Acetic AcidGlacialVariesAnhydrous grade recommended.
Dichloromethane (DCM)AnhydrousVariesOr other suitable dry, non-polar solvent.
Saturated Sodium Bicarbonate (aq.)--For workup.
Anhydrous Sodium Sulfate--For drying.
Silica Gel230-400 meshVariesFor column chromatography.
Step-by-Step Procedure

The following workflow outlines the key experimental steps:

Experimental_Workflow A 1. Substrate Preparation (Dissolve in Solvent) B 2. Reaction Setup (Inert Atmosphere, Cooling) A->B C 3. Reagent Addition (Portion-wise addition of LTA) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Reaction Quenching (Addition of Water/Reducing Agent) D->E F 6. Aqueous Workup (Extraction and Washing) E->F F->F G 7. Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for LTA-mediated spirocyclization.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., 20 mL of dichloromethane or benzene). Acetic acid can also be used as a solvent and can facilitate the reaction.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize side product formation.

  • Addition of LTA: Add lead (IV) acetate (1.1 mmol, 1.1 equiv) to the stirred solution in small portions over 15-20 minutes. The reaction is often exothermic, and portion-wise addition helps maintain the desired temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water (10 mL) or a saturated aqueous solution of a mild reducing agent like sodium bisulfite.

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction (e.g., dichloromethane, 20 mL).

    • Wash the organic layer sequentially with water (2 x 20 mL) and saturated aqueous sodium bicarbonate (2 x 20 mL) to remove acetic acid and any remaining lead salts.

    • Wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic compound.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Key Considerations and Troubleshooting

  • Substrate Scope: The success of this reaction is highly dependent on the substrate. Phenols with electron-donating groups tend to react faster. The nature and length of the tether connecting the phenol to the nucleophile are critical for efficient cyclization.

  • Solvent Choice: Non-polar solvents like benzene or dichloromethane are commonly used.[1] Acetic acid can also serve as a solvent and may accelerate the reaction, but its acidity can sometimes lead to side reactions.

  • Stoichiometry of LTA: While a slight excess of LTA (1.1-1.2 equivalents) is typically sufficient, some substrates may require a larger excess. However, using too much LTA can lead to over-oxidation and decomposition of the product.

  • Temperature Control: Maintaining a low temperature, especially during the addition of LTA, is crucial for controlling the reaction's exothermicity and selectivity.

  • Moisture Sensitivity: Lead (IV) acetate is sensitive to moisture, which can lead to its decomposition and the formation of lead dioxide.[9] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is highly recommended.

Conclusion

Lead (IV) acetate-mediated oxidative spirocyclization is a powerful and reliable method for the synthesis of complex spirocyclic molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this transformation in their synthetic endeavors. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important reaction in the fields of organic synthesis and drug discovery.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Lead (IV) Acetate, 95%. Retrieved from [Link]

  • Pro-Chem. (n.d.). SAFETY DATA SHEET LEAD ACETATE. Retrieved from [Link]

  • Poupon, E., & Nay, B. (Eds.). (2011). Biomimetic Organic Synthesis. Wiley-VCH.
  • Bandyopadhyay, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis.
  • Ho, T.-L. (2009). Lead(IV) Acetate. In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Rajdhani College. (n.d.). B.Sc. Applied Physical Sciences (Chemistry) I Year (Industrial Chemistry) Chemistry- Thermodynamics, Equilibria and Functional G.
  • Harish Chopra Classes. (2021, May 19). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]

  • Alvarez-Manzaneda, E. J., et al. (2016). A New Reaction: Lead(IV) Acetate-Mediated Oxidative Fragmentation of Homoallylic Alcohols. Journal of Organic Chemistry.
  • Wang, D., et al. (2022). Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers.
  • Dineshkanna G. (n.d.). Lead Tetraacetate: Oxidation and Applications. Scribd. Retrieved from [Link]

  • Trend, R. M., et al. (2005). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society.
  • pushparajrukeganahi. (n.d.). Lead Tetraacetate. Scribd. Retrieved from [Link]

  • Bandyopadhyay, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis.
  • Sheldon, R. A., & Kochi, J. K. (1976).
  • Gladstone, W. A. F., et al. (1969). Reactions of lead tetra-acetate. Part XVIII. Oxidation of aldehyde hydrazones: a new method for the generation of nitrilimines. Journal of the Chemical Society C: Organic.
  • Sigman, M. S., & Schultz, D. M. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research.
  • Abrigach, F., et al. (2021).
  • Z-Borovikova, G. A., & G-Borovikov, V. S. (1992). Synergistic pro-oxidant properties of lead and iron. eScholarship, University of California.
  • Okon, U. A., et al. (2020). LEAD ACETATE: A DANGEROUS ENVIRONMENTAL TOXICANT THAT IS AMELIORATED BY THE AQUEOUS EXTRACT OF FICUS VOGELII (FV). Universal Journal of Pharmaceutical Research.
  • Leão, L. K. R., et al. (2022). Lead-Induced Motor Dysfunction Is Associated with Oxidative Stress, Proteome Modulation, and Neurodegeneration in Motor Cortex of Rats.
  • Wang, Y., et al. (2017).

Sources

Method

Advanced Multicomponent Strategies for the Synthesis of Oxaspiro Scaffolds: Application Notes and Protocols

Introduction & Scientific Rationale Oxaspiro derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and drug development. Their unique spirocyclic architecture imparts inherent three-di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Oxaspiro derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and drug development. Their unique spirocyclic architecture imparts inherent three-dimensional (3D) complexity, which often translates to enhanced target selectivity, improved solubility, and favorable pharmacokinetic profiles compared to planar aromatic systems.

Multicomponent reactions (MCRs) have emerged as a robust, atom-economical technique for the rapid construction of these intricate spiro architectures[1]. By combining three or more reactive components in a single vessel, MCRs bypass the need for intermediate isolation, minimizing solvent waste and maximizing synthetic efficiency[1]. This application note details validated protocols for the preparation of oxaspiro derivatives, focusing on isocyanide-based multicomponent reactions (IAMCRs) and Lewis acid-catalyzed cascade cyclizations.

Mechanistic Insights: The Cascade Pathway

The success of an MCR relies on the precise orchestration of sequential bond-forming events. A prime example is the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles via an IAMCR[2].

The reaction sequence is initiated by the nucleophilic attack of an alkyl isocyanide onto a dialkyl acetylene dicarboxylate (e.g., DMAD). This generates a highly reactive zwitterionic intermediate in situ[2]. This intermediate effectively acts as a 1,3-dipole, which is subsequently trapped by a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative acting as a dipolarophile[2]. The ensuing 1,3-dipolar cycloaddition forms the spirocyclic core. Finally, an imine-enamine tautomerization yields the thermodynamically stable oxaspiro product[2]. The causality of this sequence is driven by the matched electronic properties of the transient dipole and the electron-deficient alkene.

MCR_Mechanism A Alkyl Isocyanide (Nucleophile) C Zwitterionic Intermediate (1,3-Dipole) A->C Nucleophilic attack B Dialkyl Acetylene Dicarboxylate (Electrophile) B->C E 1,3-Dipolar Cycloaddition C->E Dipole trapping D 4-Arylidene-isoxazol-5(4H)-one (Dipolarophile) D->E [3+2] Annulation F Imine-Enamine Tautomerization E->F Ring closure G Oxaspiro Derivative (Target Scaffold) F->G Rearrangement

Mechanistic pathway of the isocyanide-based MCR forming oxaspiro heterocycles.

Reaction Optimization & Quantitative Data

To ensure a self-validating protocol, reaction conditions must be carefully optimized. The table below summarizes the optimization data for the model three-component reaction of cyclohexyl isocyanide, DMAD, and 4-benzylidene-3-methylisoxazol-5(4H)-one[2]. The use of non-polar solvents at elevated temperatures proved critical for overcoming the activation energy barrier of the 1,3-dipolar cycloaddition while preventing premature hydrolysis of the zwitterionic intermediate.

EntrySolventTemperature (°C)Time (h)Yield (%)Observation / Rationale
1EthanolReflux (78)545Protic solvent leads to side reactions with the zwitterion.
2AcetonitrileReflux (82)460Moderate yield; insufficient thermal activation.
3Solvent-free80355Poor mass transfer limits the reaction rate.
4Toluene 110 2 89 Optimal: High temp and non-polar environment stabilize the cascade.

Experimental Protocols

Protocol A: Catalyst-Free Three-Component Synthesis of Azaspirononatriene Derivatives

This protocol outlines the green, catalyst-free synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives[2].

Materials:

  • Cyclohexyl isocyanide (1.0 mmol)

  • Dimethyl acetylene dicarboxylate (DMAD) (1.0 mmol)

  • 4-Benzylidene-3-methylisoxazol-5(4H)-one (1.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzylidene-3-methylisoxazol-5(4H)-one (1.0 mmol) and DMAD (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Initiation: Add cyclohexyl isocyanide (1.0 mmol) dropwise to the stirred mixture at room temperature.

    • Causality: Dropwise addition prevents the homopolymerization of the isocyanide and controls the exothermic generation of the zwitterion, ensuring high atom economy.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110 °C in an oil bath[2].

  • Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The reaction is typically complete within 2 hours when the distinct yellow spot of the starting isoxazolone is fully consumed.

  • Workup: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Hexane/EtOAc gradient) to afford the pure oxaspiro product as a crystalline solid[2].

Exp_Workflow Step1 Reagent Mixing Equimolar reactants in Toluene Step2 Thermal Activation Heat to 110 °C Step1->Step2 Dropwise addition Step3 Reaction Monitoring TLC analysis (Hexane:EtOAc) Step2->Step3 2 hours Step3->Step2 Incomplete Step4 Workup Solvent removal in vacuo Step3->Step4 Complete consumption Step5 Purification Flash Column Chromatography Step4->Step5 Crude residue

Experimental workflow for the catalyst-free MCR synthesis of oxaspiro derivatives.

Protocol B: Lewis Acid-Catalyzed Synthesis of Spirooxindole Pyranochromenediones

Spirooxindoles are highly sought-after oxaspiro frameworks. This protocol utilizes a Lewis acid to activate the carbonyl groups, facilitating a Knoevenagel condensation followed by a Michael addition/cyclization cascade[3].

Materials:

  • Isatin derivative (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., 4-hydroxycoumarin) (2.0 mmol)

  • Lewis Acid Catalyst (e.g., InCl₃ or SnCl₄, 10 mol%)[3]

  • Ethanol or Dichloroethane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the isatin derivative (1.0 mmol) and the 1,3-dicarbonyl compound (2.0 mmol) in the chosen solvent (5.0 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (10 mol%) to the mixture.

    • Causality: The Lewis acid coordinates to the oxygen of the isatin ketone, increasing its electrophilicity and lowering the lowest unoccupied molecular orbital (LUMO) energy, which drives the initial Knoevenagel condensation[3].

  • Reaction: Stir the mixture at 60–80 °C. The reaction proceeds through a highly colored indolenium ion intermediate before forming the spirocyclic product[3].

  • Isolation: Upon completion (monitored by TLC, typically 3-6 hours), cool the mixture. If the product precipitates, isolate it directly via vacuum filtration. Otherwise, extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Confirm the spiro quaternary carbon formation via ¹³C NMR (the characteristic spiro-carbon peak typically resonates around 45-55 ppm depending on adjacent heteroatoms).

Analytical Validation & Troubleshooting

  • Stereoselectivity Issues: MCRs generating multiple stereocenters can yield diastereomeric mixtures. If the diastereomeric ratio (d.r.) is low, consider lowering the reaction temperature or switching to a bulkier solvent to increase steric differentiation during the final cyclization step.

  • Incomplete Conversion: If starting materials persist, verify the anhydrous nature of the solvent. Trace water can prematurely quench zwitterionic intermediates or hydrolyze the Lewis acid catalyst, stalling the cascade sequence.

References

  • Title: One-pot three-component synthesis of azaspirononatriene derivatives Source: PMC - NIH (Scientific Reports) URL: [Link]

  • Title: Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of oxaspiranic compounds through[3 + 2] annulation of cyclopropenones and donor–acceptor cyclopropanes Source: PubMed - NIH URL: [Link]

Sources

Application

Application Note: Advanced Isolation and Purification Protocol for 5-Oxaspirooct-6-en-8-one

Application Note: Advanced Isolation and Purification Protocol for 5-Oxaspiro[1]oct-6-en-8-one Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Downstream Processing, Chromatography, and Analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Isolation and Purification Protocol for 5-Oxaspiro[1]oct-6-en-8-one

Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Downstream Processing, Chromatography, and Analytical Validation of Spirocyclic Enones

Executive Summary & Mechanistic Rationale

The incorporation of spirocyclic motifs into drug candidates has surged due to their ability to impart three-dimensionality, reduce lipophilicity, and improve metabolic stability compared to flat aromatic rings. 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3) is a highly specialized building block featuring a strained cyclopropane ring fused to a reactive 2,3-dihydro-4H-pyran-4-one core.

Causality in Purification Design: The purification of spirocyclic enones is notoriously difficult. The 2,3-dihydro-4H-pyran-4-one core is highly susceptible to acid-catalyzed ring-opening and unwanted Michael additions by nucleophilic impurities[1]. Furthermore, the adjacent spiro-cyclopropane ring exerts considerable steric and electronic strain, making the molecule sensitive to harsh Lewis acids and thermal degradation[2]. Standard purification protocols using highly acidic silica gel or elevated concentration temperatures often lead to significant yield loss via polymerization or isomerization[3].

To counteract this, our protocol employs a strictly pH-controlled extractive workup followed by chromatography on deactivated stationary phases[4], ensuring the structural integrity of the spirocyclic scaffold is maintained from crude mixture to isolated product.

Quantitative Data Summary

The following table summarizes the expected recovery, purity metrics, and impurity clearance at each stage of the purification workflow.

Purification StageTechniqueExpected Recovery (%)Target Purity (HPLC)Key Impurities Cleared
Crude Mixture N/A100% (Baseline)40–60%N/A
Phase 1 LLE (Sat. NaHCO3 / EtOAc)92–95%65–75%Water-soluble salts, Lewis acid catalysts
Phase 2 Deactivated FCC75–85%>95%Oligomers, unreacted dienes, polar byproducts
Phase 3 Kugelrohr Distillation90–95% (from Phase 2)>99%Trace high-boiling siloxanes, colored impurities
Experimental Protocol: Self-Validating Methodology

As a self-validating system, this protocol embeds critical analytical checkpoints directly into the workflow to ensure that any degradation is immediately detected and isolated.

Phase 1: Reaction Quenching and Extractive Workup

Objective: Neutralize reactive catalysts and partition the spiro-enone into the organic phase without inducing acidic hydrolysis.

  • Thermal Control: Cool the crude reaction mixture (typically in THF or DCM) to 0–5 °C using an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases.

    • Self-Validating Checkpoint 1: The pH of the aqueous phase MUST be verified using pH paper to be between 7.5 and 8.0 before proceeding. A pH < 7 indicates incomplete quenching, risking enone hydrolysis.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL per gram of theoretical yield).

  • Washing & Drying: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure (max water bath temperature: 25 °C) to afford the crude product.

    • Causality Note: Do not evaporate to absolute dryness. Leaving ~5% residual solvent prevents auto-polymerization of the concentrated enone.

Phase 2: Deactivated Flash Column Chromatography (FCC)

Objective: Isolate the target compound from structurally similar organic byproducts using a buffered stationary phase.

Standard silica gel chromatography is often used for stable pyranones[4], but for highly strained spiro-enones, deactivation is required to prevent on-column degradation[3].

  • Column Preparation: Slurry-pack a chromatography column with silica gel (230–400 mesh) using a solvent system of Hexanes/EtOAc (90:10) containing 1% v/v triethylamine (Et₃N).

  • Equilibration: Flush the column with 2 column volumes (CV) of the Et₃N-treated solvent, followed by 2 CV of untreated Hexanes/EtOAc (90:10) to remove excess free amine.

  • Loading: Load the crude 5-oxaspiro[1]oct-6-en-8-one onto the column using a minimal amount of DCM.

  • Elution: Elute using a gradient of Hexanes/EtOAc (90:10 to 70:30).

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm, stains dark brown with KMnO₄).

    • Self-Validating Checkpoint 2 (Mass Balance): Weigh the crude mass before FCC and compare it to the total mass of all recovered fractions. If the recovered mass is <80% of the loaded mass, it indicates on-column degradation, signaling that the silica was insufficiently deactivated.

  • Pooling: Pool product-containing fractions and concentrate at ≤ 25 °C.

Phase 3: High-Vacuum Kugelrohr Distillation

Objective: Achieve >99% purity by removing trace high-boiling impurities.

  • Setup: Transfer the chromatographed product to a Kugelrohr distillation flask.

  • Distillation: Apply high vacuum (0.1 mmHg) and gently heat the oven to 60–70 °C. The pure spirocyclic enone will distill into the receiving bulb cooled with dry ice/acetone.

    • Self-Validating Checkpoint 3 (NMR Validation): The integrity of the spiro-cyclopropane ring must be verified post-distillation by ¹H NMR. Disappearance of the upfield cyclopropane multiplets at δ 0.8–1.5 ppm indicates thermal ring-opening[5]. The enone protons should appear cleanly at ~δ 6.0 and 7.3 ppm.

Workflow Visualization

Purification Crude Crude Reaction Mixture (Spiro-enone + Impurities) Quench Aqueous Quench (Sat. NaHCO3, pH 7.5-8.0) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE OrgPhase Organic Phase (Product) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts/Catalyst) LLE->AqPhase Bottom Layer DryConc Drying (Na2SO4) & Low-Temp Concentration (≤25°C) OrgPhase->DryConc FCC Flash Column Chromatography (Et3N-Deactivated Silica) DryConc->FCC Fractions Fraction Analysis (TLC / UV-Vis) FCC->Fractions Distill Kugelrohr Distillation (0.1 mmHg, 60-70°C) Fractions->Distill Pooled Fractions Pure Pure 5-Oxaspiro[2.5]oct-6-en-8-one (>98% HPLC Purity) Distill->Pure

Workflow for the isolation and purification of 5-Oxaspiro[1]oct-6-en-8-one.

Troubleshooting & Field-Proven Insights
  • Emulsion Formation during LLE: Spirocyclic syntheses often utilize transition metal or Lewis acid catalysts that can form stubborn emulsions during the aqueous quench.

    • Insight: Filtering the biphasic mixture through a pad of Celite prior to separation breaks the emulsion and removes insoluble metal hydroxides[2].

  • Chromatographic Tailing: If the enone streaks on the TLC plate despite silica deactivation, it suggests strong hydrogen bonding or partial enolization on the stationary phase.

    • Insight: Adding 1% isopropanol to the Hexanes/EtOAc eluent disrupts these interactions, sharpening the bands and improving resolution.

References
  • EvitaChem. "4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl". 4

  • BenchChem. "Application Notes and Protocols for the Synthesis of Spiro[1]octane Derivatives". 5

  • Google Patents. "EP3191441B1 - Novel process for preparation of spiro[1]octane-5,7-dione and spiro[3.5]nonane-6,8-dione".3

  • BenchChem. "A Comparative Analysis of Synthetic Strategies for 3-Hydroxy-2-vinyl-4H-pyran-4-one".1

  • ChemRxiv. "Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives". 2

Sources

Method

The Spirocyclic Synthon: A Detailed Guide to the Application of 5-Oxaspiro[2.5]oct-6-en-8-one in Organic Synthesis

The relentless pursuit of novel molecular architectures in drug discovery and natural product synthesis has cemented the importance of strained ring systems as versatile synthetic intermediates. Among these, spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel molecular architectures in drug discovery and natural product synthesis has cemented the importance of strained ring systems as versatile synthetic intermediates. Among these, spirocyclic compounds, with their inherent three-dimensionality, offer a unique scaffold for the precise spatial arrangement of functional groups, often leading to enhanced biological activity. This guide provides a comprehensive overview of the synthesis and application of a particularly intriguing building block: 5-Oxaspiro[2.5]oct-6-en-8-one. This molecule, featuring a strained cyclopropane ring fused to a cyclohexenone core via an oxirane, is a potent synthon for the construction of complex molecular frameworks.

Synthesis of the Spirocyclic Enone

While specific literature on the direct synthesis of 5-Oxaspiro[2.5]oct-6-en-8-one is nascent, its preparation can be logically extrapolated from established methods for constructing similar spirocyclic systems. A plausible and efficient route commences from 1,3-cyclohexanedione, proceeding through a methyl enol ether intermediate, followed by a Simmons-Smith cyclopropanation and subsequent oxidation.

Proposed Synthetic Pathway:

G A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  MeOH, H+ C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C  Simmons-Smith  (CH2I2, Zn-Cu) D Spiro[2.5]octan-5-ol C->D  Reducing Agent E Spiro[2.5]octan-5-one D->E  Oxidation F 5-Oxaspiro[2.5]oct-6-en-8-one E->F  Epoxidation (e.g., m-CPBA)

Caption: Proposed synthesis of 5-Oxaspiro[2.5]oct-6-en-8-one.

Detailed Synthetic Protocol:

Step 1: Methyl enol ether formation

  • To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction with a mild base and remove the solvent under reduced pressure.

  • Purify the resulting 3-methoxycyclohex-2-en-1-one by distillation or chromatography.

Step 2: Simmons-Smith Cyclopropanation

  • Prepare the Simmons-Smith reagent by activating a zinc-copper couple with diiodomethane in a suitable solvent like diethyl ether.

  • To this reagent, add the 3-methoxycyclohex-2-en-1-one dropwise at a controlled temperature.

  • Stir the reaction mixture until the enol ether is fully consumed.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product, 4-methoxy-1-oxaspiro[2.5]oct-4-ene, with an organic solvent and purify.

Step 3: Ring opening and reduction

  • Treat the spiro compound with a suitable reducing agent to open the enol ether and reduce the ketone to an alcohol, yielding spiro[2.5]octan-5-ol.

Step 4: Oxidation to the ketone

  • Oxidize the secondary alcohol to the corresponding ketone, spiro[2.5]octan-5-one, using standard oxidizing agents like PCC or Swern oxidation.

Step 5: Epoxidation

  • The final epoxidation of the α,β-unsaturated ketone to yield 5-Oxaspiro[2.5]oct-6-en-8-one can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Reactivity and Applications in Organic Synthesis

The unique structure of 5-Oxaspiro[2.5]oct-6-en-8-one presents two primary sites of reactivity: the electrophilic enone system and the strained oxirane ring. This dual reactivity makes it a versatile precursor for a variety of complex molecular scaffolds.

Reactions at the Enone Moiety

The conjugated system is susceptible to nucleophilic attack, primarily through 1,4-conjugate addition (Michael addition), and can also participate in cycloaddition reactions.

The β-carbon of the enone is highly electrophilic and readily undergoes addition with a wide range of soft nucleophiles.

G A 5-Oxaspiro[2.5]oct-6-en-8-one B Enolate Intermediate A->B  Nucleophile (e.g., R2CuLi) C 1,4-Adduct B->C  Proton Source (H2O)

Caption: Generalized Michael Addition to the spirocyclic enone.

Protocol for Copper-Catalyzed 1,4-Addition of a Grignard Reagent:

  • Prepare a solution of the desired Grignard reagent in THF.

  • In a separate flask, suspend a catalytic amount of a copper(I) salt (e.g., CuI) in THF and cool to -78 °C.

  • Add the Grignard reagent to the copper(I) salt suspension to form the organocuprate in situ.

  • Slowly add a solution of 5-Oxaspiro[2.5]oct-6-en-8-one in THF to the organocuprate solution.

  • Allow the reaction to proceed at low temperature until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

NucleophileProductYield (%)
(CH₃)₂CuLi7-Methyl-5-oxaspiro[2.5]octan-8-one(Predicted) >90
Ph₂CuLi7-Phenyl-5-oxaspiro[2.5]octan-8-one(Predicted) >85
Thiolates7-Thioether substituted product(Predicted) >95

Note: Yields are predicted based on similar reactions with analogous α,β-unsaturated ketones.

The electron-deficient double bond of the enone can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful method for the construction of complex polycyclic systems.

Protocol for Diels-Alder Reaction with Danishefsky's Diene:

  • Dissolve 5-Oxaspiro[2.5]oct-6-en-8-one in a suitable solvent such as toluene.

  • Add an excess of Danishefsky's diene.

  • Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • The resulting cycloadduct can be hydrolyzed with a mild acid to afford the corresponding bicyclic diketone.

  • Purify the product by column chromatography.

Reactions at the Oxirane Ring

The strained three-membered ether (oxirane) is susceptible to ring-opening by nucleophiles.[1] This reaction is often regioselective and stereospecific, providing a reliable method for introducing new functional groups with defined stereochemistry. The inherent ring strain of the spiro-epoxide enhances its reactivity compared to acyclic epoxides.[2]

G A 5-Oxaspiro[2.5]oct-6-en-8-one B Ring-Opened Product A->B  Nucleophile (e.g., NaN3, H2O)

Caption: Nucleophilic ring-opening of the spiro-oxirane.

Protocol for Azide-Mediated Ring Opening:

  • Dissolve 5-Oxaspiro[2.5]oct-6-en-8-one in a mixture of acetone and water.

  • Add an excess of sodium azide and a catalytic amount of a Lewis acid (e.g., LiClO₄) to facilitate the opening.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Remove the acetone under reduced pressure and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting azido alcohol by column chromatography.

This azido alcohol is a valuable intermediate that can be further elaborated, for example, by reduction of the azide to an amine.

Conclusion

5-Oxaspiro[2.5]oct-6-en-8-one is a highly versatile and promising building block for organic synthesis. Its unique combination of a reactive enone system and a strained spiro-oxirane allows for a diverse range of transformations, providing access to complex molecular architectures. The protocols and applications detailed in this guide, based on sound chemical principles and analogies to well-established reactions of similar systems, are intended to provide researchers, scientists, and drug development professionals with a solid foundation for exploring the synthetic potential of this intriguing spirocyclic synthon. Further investigation into the diastereoselective and enantioselective transformations of this compound will undoubtedly unlock even more of its synthetic utility.

References

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[3][3]undeca-7,10-diene-9-one. Available from: [Link]

  • Journal of the American Chemical Society. Photolytic Access to Oxaspirodecanes and Chromenes from Vinyldiazo Ester Cycloaddition with p-Quinones: A Vinylcarbene Is Not Involved. Available from: [Link]

  • ResearchGate. Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[3][3]undeca-7,10-diene-9-one. Available from: [Link]

  • PMC. Synthesis of 6-Methoxy-1-oxaspiro[3][4]deca-6,9-diene-8-one. Available from: [Link]

  • PMC. Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[3][3]undeca-7,10-diene-9-one. Available from: [Link]

  • YouTube. Nucleophilic Addition in Under 1 Minute!. Available from: [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. Available from: [Link]

  • Google Patents. Oxaspiro [2.5]octane derivatives and analogs.
  • CAS Common Chemistry. (3S,4R,5S)-4-Hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-1-oxaspiro[2.5]octan-6-one. Available from: [Link]

  • NIST WebBook. 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-. Available from: [Link]

  • Chemistry LibreTexts. CO5. Nucleophilic Addition. Available from: [Link]

  • ResearchGate. Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f.. Available from: [Link]

  • Illinois Chemistry. cycloadditions with singlet oxygen mechanism and substituent directing effects. Available from: [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

  • ResearchGate. Chemical Reactions of Spirooxiranes. Available from: [Link]

  • YouTube. Lec 8 Nucleophilic Addition to Carbonyl Compounds. Available from: [Link]

  • PubMed. Diastereoselective synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[3][3]undeca-7,10-diene-9-one. Available from: [Link]

  • Pearson. Nucleophilic Addition Exam Prep | Practice Questions & Video Solutions. Available from: [Link]

  • YouTube. Nucleophilic Addition | Module 6: Organic Chemistry and Analysis | Chemistry | A Level | OCR A. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of Oxaspiro[2.5]octane Derivatives as Versatile Building Blocks in Total Synthesis

Introduction: The Strategic Value of Spiro-Epoxides in Complex Synthesis In the landscape of modern organic synthesis and drug development, the demand for molecules with three-dimensional complexity is insatiable. Such s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spiro-Epoxides in Complex Synthesis

In the landscape of modern organic synthesis and drug development, the demand for molecules with three-dimensional complexity is insatiable. Such structures often exhibit superior pharmacological properties, including enhanced target affinity and selectivity, by more effectively exploring the three-dimensional space of biological macromolecules.[1] The oxaspiro[2.5]octane scaffold, a conformationally constrained motif featuring a spiro-fused cyclopropane-like epoxide ring on a cyclohexane framework, has emerged as a powerful building block for this purpose.[2][3]

These spiro-epoxides are more than just rigid structural elements; they are latent electrophiles, primed for a variety of stereocontrolled transformations. Their true synthetic power lies in their ability to undergo highly selective ring-opening and rearrangement reactions, which can unveil a cascade of functionality and construct complex stereochemical arrays, including valuable quaternary carbon centers, in a single, efficient step.[4] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of oxaspiro[2.5]octane derivatives, complete with actionable protocols for the research scientist.

Part 1: Synthesis of Oxaspiro[2.5]octane Scaffolds

The most direct and widely adopted method for the synthesis of 1-oxaspiro[2.5]octane derivatives is the Johnson-Corey-Chaykovsky reaction.[5] This reaction involves the addition of a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, to a cyclohexanone precursor.[6][7] The choice of ylide and reaction conditions allows for the efficient construction of the spiro-epoxide from readily available starting materials.

The mechanism proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular SN2 displacement of dimethyl sulfide, which forms the three-membered epoxide ring.[7] This method is highly reliable and tolerates a wide range of functional groups on the cyclohexanone ring.

Workflow for Spiro-Epoxidation

G cluster_0 Ylide Generation cluster_1 Epoxidation Reaction Sulfonium_Salt Trimethylsulfonium Iodide (Me₃S⁺I⁻) Base Strong Base (e.g., NaH) Sulfonium_Salt->Base Deprotonation Ylide Dimethylsulfonium Methylide ([CH₂]S⁺(Me)₂) Base->Ylide Ketone Substituted Cyclohexanone Ylide->Ketone Nucleophilic Attack Product 1-Oxaspiro[2.5]octane Derivative Ketone->Product [1+2] Cycloaddition G Start Oxaspiro[2.5]octane LA_Complex Lewis Acid Complex Start->LA_Complex Coordination Carbocation Ring-Opened Tertiary Carbocation LA_Complex->Carbocation Ring Opening Transition_State Transition State (1,2-Alkyl Shift) Carbocation->Transition_State Rearrangement Product Cyclopentanecarbaldehyde Derivative Transition_State->Product Deprotonation LA Lewis Acid (e.g., BF₃·OEt₂) LA->Start

Sources

Method

Development of 5-Oxaspirooct-6-en-8-one Analogs: A Next-Generation Spirocyclic Scaffold for Drug Discovery

Development of 5-Oxaspiro[1]oct-6-en-8-one Analogs: A Next-Generation Spirocyclic Scaffold for Drug Discovery Executive Summary & Scientific Rationale The modern drug discovery landscape is increasingly focused on escapi...

Author: BenchChem Technical Support Team. Date: March 2026

Development of 5-Oxaspiro[1]oct-6-en-8-one Analogs: A Next-Generation Spirocyclic Scaffold for Drug Discovery

Executive Summary & Scientific Rationale

The modern drug discovery landscape is increasingly focused on escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings that often lead to poor aqueous solubility and high off-target toxicity. To circumvent these issues, medicinal chemists are turning to sp³-rich spirocyclic scaffolds [1].

Among the most promising of these building blocks is 5-oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3). This highly strained, dihydropyranone-derived spirocycle serves as a rigid, three-dimensional bioisostere for morpholines, piperidines, and ortho-substituted phenyl rings [2].

The Causality of Scaffold Selection: Why utilize a spirocyclic enone rather than a saturated spirocycle from the outset? The answer lies in synthetic versatility. The α,β-unsaturated ketone (enone) moiety acts as a reactive linchpin. Its inherent electrophilicity allows for stereoselective late-stage functionalization via conjugate (Michael) additions or cycloadditions[3]. This means a single advanced spirocyclic enone intermediate can be divergently functionalized to generate a massive library of 3D-complex analogs, allowing researchers to probe deep, challenging binding pockets that flat molecules cannot access [4].

G Start Target Identification Design Bioisosteric Replacement (Insert Spirocyclic Enone) Start->Design Synthesis Late-Stage Functionalization (Conjugate Addition) Design->Synthesis Assay In Vitro ADME & Binding Synthesis->Assay Decision Hit-to-Lead Optimization Assay->Decision

Workflow for integrating spirocyclic enones into hit-to-lead drug discovery.

Protocol: Stereoselective Functionalization of the Enone Scaffold

To translate the 5-oxaspiro[1]oct-6-en-8-one core into a drug-like lead, the enone must be functionalized. The following protocol details a Rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids.

Expert Insight: Traditional Grignard or organolithium additions are highly basic and risk opening the strained cyclopropane ring of the spiro[1]octane system. Rhodium catalysis operates under mild, aqueous conditions, preserving the spirocyclic core while establishing a new stereocenter with high enantiomeric excess (ee >95%)[3].

Materials Required
  • 5-Oxaspiro[1]oct-6-en-8-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Rh(cod)Cl]2​ catalyst (0.03 equiv)

  • Chiral ligand: (R)-BINAP (0.06 equiv)

  • Aqueous KOH (1.0 M)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology
  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Rh(cod)Cl]2​ and (R)-BINAP. Add 2.0 mL of anhydrous 1,4-dioxane and stir for 30 minutes at 25°C.

    • Causality: Pre-stirring is mandatory to ensure complete ligand exchange from the cyclooctadiene (cod) to the chiral BINAP. Incomplete exchange results in a racemic background reaction.

  • Substrate Introduction: Add the chosen arylboronic acid and 5-oxaspiro[1]oct-6-en-8-one to the active catalyst solution.

  • Initiation: Inject 0.5 mL of 1.0 M aqueous KOH.

    • Causality: The hydroxide ion coordinates to the boron atom, forming a boronate complex that accelerates the transmetalation of the aryl group onto the Rhodium center, driving the catalytic cycle.

  • Reaction: Seal the flask and stir at 50°C for 12 hours. Monitor the disappearance of the enone via LC-MS.

  • Quenching: Cool to room temperature and quench with saturated aqueous NH4​Cl .

    • Causality: A mild, buffered acidic quench prevents the base-catalyzed epimerization of the newly formed α-stereocenter adjacent to the ketone.

  • Isolation: Extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield the saturated 5-oxaspiro[1]octan-8-one analog.

Mechanism Rh Rh(I) Catalyst Transmetalation Transmetalation (Ar-B(OH)2 + Base) Rh->Transmetalation Insertion Migratory Insertion (Enone Binding) Transmetalation->Insertion Protonation Protonation (Product Release) Insertion->Protonation Protonation->Rh

Rh-catalyzed 1,4-conjugate addition mechanism for enone functionalization.

Protocol: In Vitro ADME Validation (Microsomal Stability)

A protocol is only as good as its validation. To prove that the spirocyclic analog effectively "escapes flatland" and improves metabolic stability, it must be evaluated against its planar counterpart using a Human Liver Microsome (HLM) clearance assay.

Step-by-Step Methodology
  • Incubation Setup: In a 96-well plate, incubate the test compound (1 µM final concentration) with HLM (0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot from the reaction well.

  • Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes and precipitates the proteins, halting metabolism at the exact time point to ensure accurate half-life ( t1/2​ ) calculations.

  • Analysis: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new plate and analyze via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The table below demonstrates the typical physicochemical improvements observed when replacing a planar phenyl core with a functionalized 5-oxaspiro[1]octane analog. The increase in the fraction of sp³ carbons ( Fsp3​ ) directly correlates with lower lipophilicity (LogD), drastically reduced microsomal clearance, and improved membrane permeability.

Structural Core Fsp3​ LogD (pH 7.4)HLM CLint​ (µL/min/mg)PAMPA Permeability ( 10−6 cm/s)
Planar Phenyl Core 0.253.885.412.5
5-Oxaspiro[1]octane Analog 0.652.114.218.1

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Zhang, Y., et al. (2020). Catalytic Enantioselective Synthesis of 1,4-Keto-Alkenylboronate Esters and 1,4-Dicarbonyls. PMC / NIH.[Link]

  • Wei, Z., Wu, D., et al. (2023). Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low diastereoselectivity in spirocyclization reactions

Welcome to the Technical Support Center for Complex Cyclizations. This guide provides mechanistic troubleshooting, empirical data, and validated standard operating procedures (SOPs) for resolving low diastereomeric ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Cyclizations. This guide provides mechanistic troubleshooting, empirical data, and validated standard operating procedures (SOPs) for resolving low diastereomeric ratios (dr) in spirocyclization reactions.

By synthesizing transition-state theory with field-proven experimental adjustments, this guide is designed to help researchers and drug development professionals establish rigid stereocontrol over challenging spirocenters.

I. Diagnostic Workflow for Stereochemical Optimization

Before adjusting reaction parameters, it is critical to map your specific spirocyclization mechanism to the correct kinetic or thermodynamic control strategy.

Troubleshooting_dr Start Low Diastereoselectivity (dr < 3:1) Mech Identify Mechanism Start->Mech Metal Transition Metal (e.g., Au, Pd, Rh) Mech->Metal Radical Radical/Photoredox (e.g., 1,5-H transfer) Mech->Radical Organo Organocatalytic (e.g., Brønsted Acid) Mech->Organo Ligand Screen Ligand & Counterion Synergy Metal->Ligand Steric/Electronic Control Temp Lower Temp to -70°C Check Solvent Polarity Radical->Temp Kinetic Control Hbond Enhance H-Bonding (e.g., C-H···F interactions) Organo->Hbond Transition State Rigidity Ligand->Temp Fine-tuning

Diagnostic workflow for troubleshooting low diastereoselectivity in spirocyclizations.

II. Knowledge Base & Mechanistic FAQs

Q1: Why does changing the solvent drastically alter my product yield and dr, but fails to invert the direction of selectivity in metal-catalyzed spirocyclizations? A: Solvent polarity primarily affects the solvation energy of the reactants and the transition states, which dictates the overall reaction rate. However, computational studies on gold-catalyzed post-Ugi ipso-cyclizations reveal that while solvents like THF or nitromethane shift Gibbs free energy profiles, they do not change the fundamental direction of diastereoselectivity[1]. Instead, the direction of stereocontrol is dictated by the synergistic interplay between the chiral ligand and the counterion. For example, switching from an OTf⁻ to an NTf₂⁻ counterion in the presence of specific phosphine ligands alters the nonbonding interactions in the chiral pocket, successfully inverting or maximizing the dr[1].

Q2: My radical-mediated spirocyclization yields a nearly 1:1 mixture of isomers at room temperature. How can I establish kinetic control? A: Radical spirocyclizations (such as 1,5-hydrogen transfer processes) often suffer from low stereocontrol at elevated temperatures due to the minimal energy difference between competing transition states. Lowering the temperature in apolar solvents suppresses the thermodynamically favored (but often undesired) pathway. For instance, in thiophenol-mediated spirocyclizations, dropping the temperature to 25 °C in cyclohexane dramatically shifts a poor dr to a 98:2 trans/cis ratio[2]. Similarly, in the electrophilic spirocyclization of 1-methoxybrassinin, operating at -70 °C in THF strictly favors the trans-diastereoisomer, whereas heating to 60 °C in 1,4-dioxane favors the cis-isomer[3].

Q3: In enantioselective dual-catalysis (photoredox + Brønsted acid), my background racemic reaction is competing and ruining my dr. What is the mechanistic fix? A: This is a hallmark issue in "off-catalyst" single-electron transfer (SET) pathways, where highly reactive anionic side-intermediates interact non-selectively with protons from the bulk environment rather than the chiral catalyst. Transitioning from an SET mechanism to an Energy Transfer (EnT) mechanism mitigates this. By utilizing sulfonyl-protected oximes, you can bypass radical anion formation entirely[4]. Additionally, optimizing the Brønsted acid's chiral pocket—such as employing a bowl-shaped phosphoric acid with an o-CF₃-aryl group—introduces critical C–H···F hydrogen bonding that rigidly locks the enantio- and diastereodetermining transition state[5].

Q4: How does the migratory insertion step dictate dr in palladium-catalyzed Mizoroki-Heck spirocyclizations? A: In Pd-catalyzed intramolecular annulations, the stereoconfiguration of the spirocenter is permanently established during the migratory insertion transition state[6]. Density Functional Theory (DFT) confirms that the syn π-complex is thermodynamically favored over the anti π-complex. Increasing the steric bulk of your phosphine ligand (e.g., using P(t-Bu)₃) exacerbates the steric clash in the anti pathway, funneling the reaction exclusively through the syn transition state to yield >98% dr[6].

Migratory_Insertion Substrate Aryl-Pd Complex Syn Syn π-Complex (Thermodynamically Favored) Substrate->Syn Ligand Control (e.g., P(t-Bu)3) Anti Anti π-Complex (Disfavored via Steric Clash) Substrate->Anti Disfavored Product1 Product1 Syn->Product1 Migratory Insertion Product2 Minor Diastereomer (Trace) Anti->Product2 Migratory Insertion

Migratory insertion transition states dictating spirocyclization diastereoselectivity.

III. Quantitative Data Summaries

The following table synthesizes quantitative benchmarks from validated literature, demonstrating the magnitude of dr shifts achievable through specific parameter tuning.

Table 1: Impact of Reaction Parameters on Spirocyclization Diastereoselectivity

Reaction MechanismSubstrate / CatalystVariable TunedCondition A (Poor dr)Condition B (Optimal dr)Ref
Au-Catalyzed Ipso-Cyclization Post-Ugi adducts / Au(I)Ligand & CounterionPPh₃ + NTf₂⁻ (Low dr)JohnPhos + NTf₂⁻ (High dr)[1]
Rh-Catalyzed Arylation Indolyl dienone / Rh(I)Solvent & AdditiveDioxane (Trace/Poor dr)EtOH + BF₃·OEt₂ (>20:1 dr)[7]
Radical 1,5-H Transfer Cyclohexanone deriv.Temperaturet-BuOH, Reflux (Low dr)Cyclohexane, 25 °C (98:2 dr)[2]
Electrophilic Cyclization 1-methoxybrassinin / Br₂Temp & Solvent1,4-dioxane, 40 °C (Cis)THF, -70 °C (Trans favored)[3]

IV. Standard Operating Procedures (SOPs)

To ensure trustworthiness and self-validation, utilize the following SOPs to troubleshoot and lock in your diastereoselectivity.

SOP 1: Counterion and Ligand Synergy Screen (Microscale)

Causality: This protocol identifies the optimal ligand/counterion pair without consuming excess starting material by exploiting their synergistic effect on transition state energies[1].

  • Preparation: Prepare a 0.1 M stock solution of the spirocyclization precursor in a moderately polar solvent (e.g., THF). Include 10 mol% of an internal standard (e.g., 1,3,5-trimethoxybenzene) for self-validating NMR yields.

  • Catalyst Activation: In a glovebox, pre-stir the transition metal precursor (e.g., L·AuCl, 5 mol%) with a matrix of silver salts (AgOTf, AgNTf₂, AgSbF₆, 5 mol%) in 0.5 mL of solvent for 15 minutes to generate the active cationic species. Filter through a short pad of Celite to remove the AgCl precipitate.

  • Initiation & Incubation: Add the activated catalyst solutions to 2-dram vials containing 0.1 mmol of the substrate. Stir at the baseline temperature (e.g., 25 °C) for 12 hours.

  • Validation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, concentrate, and determine the crude dr via ¹H NMR integration of the distinct spirocyclic protons. Compare against the internal standard to ensure the dr increase is not a result of decomposing the minor diastereomer.

SOP 2: Temperature-Dependent Kinetic Trapping

Causality: Suppresses the formation of thermodynamically favored (but undesired) diastereomers in radical or electrophilic cyclizations by restricting the thermal energy required to cross higher transition-state barriers[2][3].

  • Solvent Selection: Select a solvent with a low freezing point that maintains substrate solubility (e.g., THF or CH₂Cl₂).

  • Cooling Protocol: Charge a Schlenk flask with the substrate (0.1 mmol) and solvent (1.0 mL). Submerge in a dry ice/acetone bath and allow the internal temperature to equilibrate to -70 °C for 10 minutes.

  • Reagent Addition: Add the cyclization initiator (e.g., Br₂ solution or radical initiator) dropwise down the inner wall of the flask. This pre-cools the reagent before it contacts the reaction mixture, preventing localized thermal spikes.

  • Cold Quenching: Monitor via TLC. Once complete, quench the reaction while still at -70 °C (e.g., using cold aqueous Na₂S₂O₃) to prevent product isomerization during the warming phase.

  • Validation: Run a parallel control reaction at 25 °C. Analyze both via chiral HPLC to map the exact temperature-dr gradient.

V. References

1.[1] Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization . ACS Omega. 1 2.[7] Development and enantioselective synthesis of spirobiindoles via Rh-catalyzed asymmetric arylation-spirocyclization sequence . DOI.org. 7 3.[2] Highly Diastereoselective Formation of Spirocyclic Compounds via 1,5-Hydrogen Transfer: A Total Synthesis of (−)-Erythrodiene . Organic Letters. 2 4.[6] Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations . PMC. 6 5.[3] The effect of temperature on the diastereoselectivity of the spirocyclization of 1-methoxybrassinin (5a) . ResearchGate. 3 6.[4] Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer . RSC Publishing. 4 7.[5] Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition . CCS Chemistry. 5

Sources

Optimization

Optimizing reaction conditions for the synthesis of oxaspiro compounds

Welcome to the Oxaspiro Synthesis Support Center . Constructing sterically hindered, oxygen-containing spirocyclic frameworks requires precise control over reaction kinetics, thermodynamics, and catalyst geometry. This p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxaspiro Synthesis Support Center . Constructing sterically hindered, oxygen-containing spirocyclic frameworks requires precise control over reaction kinetics, thermodynamics, and catalyst geometry. This portal provides advanced troubleshooting guides, self-validating protocols, and data-driven optimization strategies for drug development professionals and synthetic chemists.

Diagnostic Workflow: Reaction Optimization

OxaspiroTroubleshooting A Oxaspirocycle Synthesis Optimization B Transition Metal Catalysis (Pd, Rh, Co) A->B C Acid/Oxidative Spiroketalization A->C D Low Yield / Conversion B->D Steric hindrance E Poor Diastereoselectivity B->E Symmetrical intermediates F Epimerization / Mixtures C->F Thermodynamic equilibration G Use Bidentate Ligands (e.g., DPEphos) D->G Stabilize intermediates H Add H-Bonding Modulators (e.g., HFIP) E->H Differentiate faces I Kinetic Control via AgOTf or PIDA/HFIP F->I Mild conditions J Validated Oxaspiro Framework G->J H->J I->J

Diagnostic workflow for troubleshooting oxaspirocycle synthesis.

Mechanistic Troubleshooting Guides

Ticket #101: Low Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation

  • Symptom: When synthesizing oxaspiro[n.2]alkanes via Rh-catalyzed cyclopropanation of methylenetetrahydropyrans, the diastereomeric ratio (d.r.) stalls at ~5:1.

  • Causality: High diastereoselectivity requires the dirhodium catalyst to distinguish between the sterically similar methylene (-CH₂-) and ether oxygen (-O-) within the tetrahydropyran ring during the carbene transfer step. Standard conditions fail to provide enough steric differentiation[1].

  • Resolution: Introduce 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a hydrogen-bonding additive. HFIP selectively hydrogen-bonds to the ether oxygen, artificially inflating its steric bulk. This forces the incoming rhodium carbenoid to approach from the opposite face, dramatically improving the d.r. to >10:1 and enantiomeric excess (ee) to 98%[1].

Ticket #102: Incomplete Conversion in Palladium-Catalyzed Oxaspiro[2.4]heptane Synthesis

  • Symptom: Central attack of oxygen nucleophiles to π-allylpalladium intermediates yields <60% product when using standard Pd₂(dba)₃/PPh₃ systems.

  • Causality: Monodentate phosphines like PPh₃ fail to sufficiently stabilize the sterically demanding π-allylpalladium intermediate. This leads to premature catalyst deactivation or off-target β-hydride elimination before the oxygen nucleophile can execute the central attack[2].

  • Resolution: Switch to a bidentate ligand with a wide bite angle, such as DPEphos (Bis(2-diphenylphosphinophenyl)ether). The bidentate coordination tightly binds the Pd center, stabilizing the intermediate and facilitating the challenging C-O bond formation. Using 5 mol% Pd₂(dba)₃ and 10 mol% DPEphos in THF at 60 °C boosts yields to >73%[2].

Ticket #103: Over-cyclization in Cobalt-Catalyzed C-H Activation

  • Symptom: Synthesis of 3,3-oxaspirocycles via Cp*Co(III)-catalyzed cascade C-H activation of phenoxyacetamides yields complex mixtures of polycyclic byproducts.

  • Causality: Excess alkyne in the reaction mixture promotes secondary migratory insertions before the final reductive elimination can occur, leading to over-annulated or carboamidated side products[3].

  • Resolution: Strictly control the stoichiometry of the alkyne to exactly 1.0–1.2 equivalents. Additionally, ensure the presence of appropriate silver additives to facilitate acetate-assisted oxidative addition while preventing secondary alkyne coordination[3].

Self-Validating Experimental Protocols

Every robust methodology must include built-in validation checks to prevent downstream failures. Below are optimized, step-by-step protocols for key oxaspiro syntheses.

Protocol A: HFIP-Modulated Rhodium-Catalyzed Synthesis of Oxaspirocyclopropanes[1]
  • Preparation: Charge an oven-dried Schlenk tube with 3-methylenetetrahydropyran (0.2 mmol), Rh₂(S-pPhTPCP)₄ (1 mol%), and 4 Å molecular sieves.

  • Solvent & Additive: Add anhydrous CH₂Cl₂ (2 mL) and HFIP (5.0 equiv).

    • Validation Check: The solution should remain a clear, pale green/blue depending on the exact Rh complex. A rapid color change to dark brown indicates premature catalyst decomposition (verify the anhydrous state of your solvent).

  • Reagent Addition: Slowly add the diazo compound (1.5 equiv) via syringe pump over 1 hour.

    • Validation Check: Nitrogen gas evolution must be observable. If bubbling stops prematurely, the catalyst has deactivated.

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC (hexane/EtOAc).

    • Validation Check: Complete disappearance of the diazo compound spot (usually yellow/orange) confirms reaction completion.

  • Isolation: Filter through a short pad of silica to remove the catalyst, concentrate, and purify via column chromatography.

Protocol B: Palladium-Catalyzed Synthesis of 4-Oxaspiro[2.4]heptanes[2]
  • Preparation: In an inert-atmosphere glovebox, charge a vial with Pd₂(dba)₃ (5 mol%) and DPEphos (10 mol%).

  • Complexation: Add anhydrous THF (1 mL) and stir for 15 minutes.

    • Validation Check: The solution must transition from deep purple/red (unligated Pd₂(dba)₃) to a characteristic yellow/orange, confirming the formation of the active Pd-DPEphos complex.

  • Substrate Addition: Add the π-allylpalladium precursor (0.24 mmol) and the oxygen nucleophile (0.2 mmol) dissolved in THF (1 mL).

  • Heating: Seal the vial, remove from the glovebox, and heat at 60 °C for 12 hours.

    • Validation Check: Monitor by HPLC or LC-MS. The absence of the mono-alkylated acyclic intermediate indicates successful central attack and ring closure.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify.

Quantitative Optimization Data

Table 1: Ligand Effects on Pd-Catalyzed Synthesis of 4-Oxaspiro[2.4]heptanes[2]

Demonstrating the necessity of bidentate ligands for stabilizing π-allylpalladium intermediates.

EntryPrecatalystLigand (mol%)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2.5%)PPh₃ (10%)THF6056
2PdCl₂ (5%)PPh₃ (10%)THF60No Reaction
3Pd₂(dba)₃ (5%)DPEphos (10%)THF6073
Table 2: Additive Effects on Rh-Catalyzed Oxaspirocycle Selectivity[1]

Demonstrating the impact of hydrogen-bonding modulators on facial selectivity.

SubstrateAdditiveYield (%)d.r.e.e. (%)
3-methylenetetrahydropyranNone545:1N/A
3-methylenetetrahydropyranHFIP (5.0 eq) 69 10:1 98

Frequently Asked Questions (FAQs)

Q: Why does my spiroketalization under acidic conditions yield a mixture of epimers? A: Traditional acid-catalyzed spiroketalization operates under thermodynamic control, which equilibrates the mixture to the most thermodynamically stable anomer (often maximizing the anomeric effect). If your target is the kinetic product, you must avoid harsh acids. Instead, utilize an iodoetherification-dehydroiodination strategy followed by mild silver triflate (AgOTf) mediation. This bypasses structural equilibration, locking in the kinetic spiroketal conformation[4].

Q: How do I prevent dearomatization side-products during oxidative spiroketalization? A: Oxidative spiroketalization often utilizes hypervalent iodine (e.g., PIDA). To prevent unwanted dearomatization or over-oxidation, run the reaction in a fluorinated solvent (like HFIP) at room temperature. HFIP stabilizes the radical/cationic intermediates and lowers the activation energy for the desired one-pot sequential cascade annulation, allowing you to use exact stoichiometric amounts of oxidant without degrading your substrate[5].

References

  • Title: Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes Source: Communications Chemistry URL: [Link]

  • Title: Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations Source: PMC (National Institutes of Health) URL: [Link]

  • Title: An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of Fluorine-Containing Multisubstituted Oxa-Spiro[4,5]cyclohexadienones via a Fluorinated Alcohol-Catalyzed One-Pot Sequential Cascade Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Spirocyclic Molecules

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals navigating the modern shift toward "escaping flatland"[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals navigating the modern shift toward "escaping flatland"[1][2]. By incorporating highly saturated, sp³-rich spirocyclic fragments, chemists can significantly enhance a molecule's three-dimensionality, target specificity, and overall clinical success rates[1][2].

However, this structural complexity comes with a steep chromatographic cost. Spirocyclic scaffolds are often decorated with multiple polar heteroatoms (e.g., basic amines, lactams, hydroxyls), creating a perfect storm for purification bottlenecks[3]. Standard Reversed-Phase Liquid Chromatography (RP-LC) frequently fails these molecules due to poor retention and severe peak tailing[4].

This guide provides field-proven, causality-driven troubleshooting strategies to help you tame these challenging scaffolds using advanced modalities like Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC).

Section 1: Troubleshooting FAQs (Causality & Solutions)

Q1: My polar spirocyclic amine elutes in the void volume on a standard C18 column, even at 0% organic modifier. How can I achieve retention? The Causality: Highly polar spirocycles lack the hydrophobic surface area required to partition into the non-polar C18 stationary phase. In RP-LC, water is the weak solvent; if your compound is highly water-soluble, it will bypass the stationary phase entirely and elute with the solvent front. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Often described as "reversed-reversed phase," HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically 50–95% Acetonitrile)[5][6]. The stationary phase immobilizes a water-enriched layer. Your polar spirocycle will partition out of the bulk organic mobile phase and into this aqueous layer, achieving robust retention[5][6].

Q2: I successfully retained my compound using HILIC, but the peak tailing is severe. How do I improve peak shape? The Causality: Peak tailing for polar basic compounds (like spirocyclic amines) is primarily driven by secondary electrostatic interactions. The positively charged basic amines undergo cation-exchange with negatively charged, unshielded silanol groups (Si-O⁻) on the silica surface[4][6]. The Solution: You must mask these secondary interactions chemically. Introduce a volatile buffer like Ammonium Acetate or Ammonium Formate (10–20 mM) to the aqueous portion of your mobile phase[4]. The ammonium ions (NH₄⁺) will competitively bind to the silanol exchange sites, displacing your basic spirocycle and sharpening the peak[4]. Additionally, adjusting the pH can suppress the ionization of either the silanols or the spirocyclic amine, though neutral/zwitterionic stationary phases generally offer the best baseline performance for charged compounds.

Q3: I need to isolate specific stereoisomers (enantiomers/epimers) of a spirocyclic scaffold. RP-HPLC is taking too long, and scaling up is difficult. What is the alternative? The Causality: Spirocyclic molecules inherently contain multiple stereocenters due to their bridged or fused nature[7]. Separating these via RP-HPLC or HILIC can be inefficient due to poor chiral recognition in highly aqueous/polar environments. Furthermore, scaling up requires evaporating massive volumes of solvent, which risks degrading the compound[8]. The Solution: Preparative Chiral Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO₂ as the primary mobile phase, modified with a polar co-solvent (e.g., Methanol). CO₂ is non-polar, low-viscosity, and highly diffusive, allowing for rapid mass transfer and high flow rates. It is exceptionally effective for separating spirocyclic epimers, and because the CO₂ evaporates upon depressurization, fraction recovery is instantaneous and solvent waste is minimized[8].

Section 2: Mechanistic Visualizations

The following diagrams illustrate the core retention mechanisms and logical workflows required to purify polar spirocycles.

HILICMechanism Mobile Bulk Mobile Phase (High Organic, e.g., 90% ACN) Analyte Polar Spirocycle (High sp3, Basic Amines) Mobile->Analyte Transports WaterLayer Immobilized Water Layer (Aqueous Enriched) Analyte->WaterLayer Partitions into StatPhase Polar Stationary Phase (Silica, Amide, Diol) Analyte->StatPhase H-Bonding & Electrostatic WaterLayer->StatPhase Hydrates

Caption: HILIC retention mechanism: Partitioning of polar spirocycles into an immobilized water layer.

TroubleshootingWorkflow Start Analyze Polar Spirocycle RP_Check Run Standard RP-HPLC (C18) Start->RP_Check Void Elutes in Void Volume? RP_Check->Void HILIC Switch to HILIC (Amide/Diol/Zwitterionic) Void->HILIC Yes Tailing Severe Peak Tailing? Void->Tailing No HILIC->Tailing Buffer Add Buffer (e.g., NH4OAc) / Adjust pH Tailing->Buffer Yes Chiral Chiral Separation Needed? Tailing->Chiral No Buffer->Chiral SFC Use Chiral SFC (Supercritical Fluid) Chiral->SFC Yes Success Successful Purification Chiral->Success No SFC->Success

Caption: Decision tree for troubleshooting polar spirocycle purification via HILIC and SFC.

Section 3: Quantitative Data Summaries

Table 1: Chromatographic Modalities for Spirocycles
ModalityStationary PhaseMobile PhasePrimary MechanismBest Use Case
RP-HPLC C18, C8, PhenylWater / ACN (Low Organic)Hydrophobic InteractionLipophilic spirocycles; late-stage functionalized analogs.
HILIC Amide, Diol, ZwitterionicACN / Water (High Organic)Aqueous Partitioning & H-BondingUnprotected polar spirocycles; basic amines; void-volume eluters.
SFC Chiralpak (Amylose/Cellulose)Supercritical CO₂ / MethanolSteric Fit & H-BondingEpimer/Enantiomer resolution; high-throughput preparative scale-up.
Table 2: HILIC Buffer Selection Guide
Buffer TypeConcentration RangeLC-MS VolatilityEffect on Silanol Interactions
Ammonium Acetate 5 – 20 mMExcellentHigh masking efficiency; sharpens basic peaks.
Ammonium Formate 5 – 20 mMExcellentGood masking; better for lower pH applications.
Phosphates 10 – 50 mMPoor (Non-volatile)Superior masking, but strictly limited to UV detection.

Section 4: Standard Operating Protocols (SOPs)

Protocol 1: HILIC Method Development for Polar Spirocycles

This protocol is designed as a self-validating system to ensure the critical aqueous layer is properly formed before sample injection.

  • Column Selection: Install a Zwitterionic or Amide HILIC column. These phases offer superior retention for highly hydrophilic basic compounds without acting as strong ion-exchangers.

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile (LC-MS grade).

    • Solvent B (Strong): 100% Milli-Q Water with 20 mM Ammonium Acetate (pH ~6.8).

  • System Equilibration (Critical Step): Pump a mixture of 90% A / 10% B through the column for a minimum of 20–50 column volumes.

    • Self-Validation Check: Monitor the system backpressure and baseline UV/MS signal. The system is only validated for injection when the delta pressure variance is < 2% over 5 minutes, confirming the immobilized water layer is stable[5].

  • Sample Diluent Preparation: Dissolve the spirocyclic sample in a diluent that closely matches the initial mobile phase conditions (e.g., 75% ACN / 25% Water). Warning: Injecting samples dissolved in 100% water will disrupt the stationary phase water layer, causing severe peak splitting and solvent effects[5].

  • Gradient Execution: Run a gradient from 90% A to 50% A over 15 column volumes. Polar spirocycles will elute as the aqueous content (Solvent B) increases.

Protocol 2: Preparative SFC for Chiral Resolution of Spirocycles

This protocol ensures phase stability and maximizes recovery during depressurization.

  • Co-solvent Screening: Screen the spirocyclic mixture on an analytical SFC using a Chiral stationary phase (e.g., Chiralcel OD-H)[9]. Test Methanol, Ethanol, and Isopropanol as co-solvents (5% to 40% gradient). For basic spirocycles, add 0.1% Diethylamine (DEA) to the co-solvent to prevent peak tailing.

  • BPR Optimization: Set the Back Pressure Regulator (BPR) to 120 bar and the column oven to 40°C.

    • Self-Validation Check: Observe the baseline noise. If the baseline fluctuates > 1 mAU, the CO₂ is dropping out of the supercritical state. Increase BPR pressure in 10-bar increments until the baseline stabilizes.

  • Loading Study: Perform stacked injections of increasing volume (e.g., 10 µL to 100 µL) to determine the saturation capacity of the column before resolution drops below Rs = 1.5.

  • Fraction Collection: Route the eluent to a gas-liquid separator. Introduce a "make-up solvent" (e.g., pure Methanol) at the BPR exit at 1-2 mL/min. This prevents the highly polar spirocycle from aerosolizing and being lost to the exhaust when the CO₂ rapidly expands into a gas.

Section 5: Comprehensive References

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography". Available at:[Link]

  • ResearchGate. "Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character". Available at:[Link]

  • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique". Available at:[Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification". Available at:[Link]

  • Princeton University. "Bioisosteres of Common Functional Groups: Escaping Flatland". Available at:[Link]

  • Welch Materials. "[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds". Available at:[Link]

  • Taylor & Francis. "Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Impact of Cross-Coupling Reactions in Drug Discovery and Development". Available at:[Link]

  • ACS Omega. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines". Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Oxaspiro[2.5]oct-6-en-8-one

Welcome to the technical support center for the purification of 5-Oxaspiro[2.5]oct-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common iss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Oxaspiro[2.5]oct-6-en-8-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials from the final product. This document provides practical, field-tested advice, detailed protocols, and the scientific reasoning behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 5-Oxaspiro[2.5]oct-6-en-8-one.

Q1: What is the most common starting material I need to remove?

The synthesis of 5-Oxaspiro[2.5]oct-6-en-8-one and its analogs often involves the reaction of a p-quinone methide precursor or a substituted phenol with a cyclopropanating agent.[1] Therefore, the most frequent starting material impurity is the unreacted phenol or a related precursor. These precursors are typically more polar than the spirocyclic product due to the presence of a hydroxyl group.

Q2: How can I quickly check if my product is contaminated with starting material?

Thin-Layer Chromatography (TLC) is the most effective initial check.

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase: A good starting point is a 3:1 mixture of Hexane:Ethyl Acetate.[2]

  • Visualization: UV light (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Interpretation: The spirocyclic product is generally less polar and will have a higher Rf value (travel further up the plate) than the more polar phenolic starting material. The starting material will appear as a lower spot.

Q3: My NMR spectrum looks clean, but I still suspect contamination. Why?

While ¹H NMR is powerful, peaks from a minor impurity can be hidden under the baseline noise or overlap with solvent or product signals, especially if the concentration is low. If you have access to it, LC-MS (Liquid Chromatography-Mass Spectrometry) is a more sensitive technique for detecting trace impurities.

Q4: Can I remove the phenolic starting material without column chromatography?

Yes, a liquid-liquid extraction is often highly effective. Phenols are acidic and can be deprotonated by a mild base to form a water-soluble phenoxide salt.[3][4]

  • Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[3] The deprotonated phenol will move into the aqueous layer. Afterward, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific purification challenges.

Issue 1: My flash column chromatography is not separating the product from the starting material.

This is a common issue that can usually be resolved by systematically optimizing your chromatography conditions.[5][6][7]

Answer:

The key to good separation is exploiting the polarity difference between your less-polar spiro product and the more-polar starting material. If they are co-eluting, your solvent system (mobile phase) is likely too polar.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • Goal: Aim for a TLC Rf of 0.2-0.3 for your product (5-Oxaspiro[2.5]oct-6-en-8-one).[8] This typically provides the best separation on a column.

    • Action: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you are using 3:1 Hexane:EtOAc, try 5:1 or even 10:1 Hexane:EtOAc. Run a new TLC to confirm the separation improves (the distance between your product spot and the starting material spot increases).

  • Consider an Alternative Solvent System: Sometimes, a different solvent combination with similar polarity can provide better selectivity.

    • Action: If Hexane/EtOAc fails, try systems like Dichloromethane/Methanol or Ether/Hexane.[2][9]

Solvent System (Non-polar:Polar) Relative Polarity Common Applications
Hexane / Ethyl AcetateMedium (Adjustable)Standard system for moderately polar compounds.[2]
Pentane / Diethyl EtherLow to MediumGood for less polar compounds, offers different selectivity.[2]
Dichloromethane / MethanolHighUsed for more polar compounds.[2][9]
A table of common solvent systems for flash chromatography.
  • Check for Product Instability: The silica gel used in chromatography is slightly acidic and can sometimes cause sensitive compounds to decompose, leading to streaks and poor separation on the column.[5]

    • Test: Spot your purified product on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that were not present initially, your compound may be unstable on silica.

    • Solution: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent to neutralize the silica gel.[2][9] Alternatively, you can use a different stationary phase like alumina.

Workflow for Optimizing Flash Chromatography

G cluster_0 TLC Analysis cluster_1 Column Chromatography cluster_2 Troubleshooting TLC Run TLC with starting solvent system (e.g., 3:1 Hex:EtOAc) Rf_Check Is Product Rf between 0.2-0.3? TLC->Rf_Check Sep_Check Are spots well-separated? Rf_Check->Sep_Check Yes Decrease_Pol Decrease Eluent Polarity (e.g., 5:1 or 10:1 Hex:EtOAc) Rf_Check->Decrease_Pol No, Rf > 0.3 Run_Col Run Flash Column Sep_Check->Run_Col Yes Change_Solvent Try Alternative Solvents (e.g., DCM/MeOH) Sep_Check->Change_Solvent No Success Pure Product Isolated Run_Col->Success Consider_Base Consider adding Triethylamine (0.1%) to eluent Run_Col->Consider_Base If streaking occurs Decrease_Pol->TLC Change_Solvent->TLC Consider_Base->Run_Col

Caption: Decision workflow for troubleshooting flash column chromatography.

Issue 2: The starting material impurity persists even after trying multiple purification methods.

If standard extraction and chromatography fail, it's time to consider recrystallization, a powerful technique for purifying solid compounds.[10][11]

Answer:

Recrystallization works on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold.[12] Impurities, ideally, remain soluble in the cold solvent. The key is finding the right solvent or solvent pair.

Experimental Protocol: Recrystallization Solvent Screen

Objective: To identify a suitable solvent or solvent pair to selectively crystallize the 5-Oxaspiro[2.5]oct-6-en-8-one product, leaving the starting material in the solution.

Materials:

  • Small amount (~10-20 mg) of your impure product per test.

  • Test tubes or small vials.

  • A selection of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, ethanol, water).

  • Hot plate and a water or sand bath for heating.

Procedure:

  • Solubility Test (Room Temperature):

    • Place ~10 mg of your impure solid into a test tube.

    • Add a small amount of a test solvent (e.g., 0.5 mL) and agitate.

    • Observe: If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[12] Note it down.

  • Solubility Test (Hot):

    • If the solid did not dissolve at room temperature, gently heat the mixture in a water bath.

    • Add the solvent dropwise while heating until the solid just dissolves.

    • An ideal solvent will dissolve the compound when hot but not when cold. [12]

  • Cooling and Crystallization:

    • Remove the test tube from the heat and allow it to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

    • Observe: The formation of high-quality crystals indicates a promising solvent. The solution left behind (the "mother liquor") should be enriched with the impurity.

  • Two-Solvent System (If no single solvent works):

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (turbid).

    • Add a few drops of the "good" solvent to make it clear again.

    • Allow the mixture to cool slowly. Crystals should form.

Recrystallization Troubleshooting Logic

G cluster_0 Solvent Screening cluster_1 Outcome Start Start with Impure Solid Product Soluble_Cold Is solid soluble in cold solvent? Start->Soluble_Cold Soluble_Hot Is solid soluble in hot solvent? Soluble_Cold->Soluble_Hot No Bad_Solvent Bad Solvent. Try another. Soluble_Cold->Bad_Solvent Yes Soluble_Hot->Bad_Solvent No Good_Solvent Potential Solvent! Proceed to cool. Soluble_Hot->Good_Solvent Yes Bad_Solvent->Start Crystals_Form Do crystals form upon cooling? Good_Solvent->Crystals_Form Success Successful Recrystallization Crystals_Form->Success Yes Two_Solvent Try Two-Solvent Recrystallization Crystals_Form->Two_Solvent No Two_Solvent->Start

Caption: A logical flow for selecting a recrystallization solvent.

Part 3: Prevention - Optimizing the Reaction

The easiest impurity to remove is the one that isn't there. Ensuring your reaction goes to completion is the best preventative measure.

Q: How can I ensure my reaction consumes all the starting material?

Answer:

  • Reaction Monitoring: Use TLC to monitor the progress of your reaction. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Run a TLC with the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The reaction is complete when the spot corresponding to the starting material has completely disappeared.

  • Stoichiometry: While a 1:1 stoichiometry is ideal in theory, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the less expensive or more easily removed reagent can help drive the reaction to completion, ensuring the limiting reagent (often the more complex starting material) is fully consumed.

  • Reaction Time and Temperature: Ensure the reaction is stirred for the recommended time at the appropriate temperature. Prematurely stopping the reaction is a common cause of leftover starting material. If the reaction stalls, a modest increase in temperature (if the reactants and products are stable) may help push it to completion.

References

  • Chemistry LibreTexts. (n.d.). Troubleshooting Flash Chromatography.
  • Columbia University. (n.d.). SOP: CRYSTALLIZATION.
  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • UoB. (2021, July 16). Experimental No. (4) Recrystallization.
  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?.
  • Scribd. (2012, August 7). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Scribd. (n.d.). Solvent Extraction of Phenol Explained.
  • Journal of Organic Chemistry. (1993). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates.
  • Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids.
  • Google Patents. (n.d.). US2807654A - Process for extraction of phenol from aqueous mixtures.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Wikipedia. (n.d.). Phenol extraction.
  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.
  • National Center for Biotechnology Information. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • ResearchGate. (n.d.). Flow chemical synthesis of spirocyclic ketone.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Troubleshooting

Scaling up the synthesis of 5-Oxaspiro[2.5]oct-6-en-8-one for library production

Technical Support Center: Scaling Up 5-Oxaspiro[1]oct-6-en-8-one Synthesis Welcome to the Advanced Synthesis Support Portal. The transition from planar, sp²-rich aromatic rings to sp³-enriched, 3D-shaped scaffolds is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 5-Oxaspiro[1]oct-6-en-8-one Synthesis

Welcome to the Advanced Synthesis Support Portal. The transition from planar, sp²-rich aromatic rings to sp³-enriched, 3D-shaped scaffolds is a cornerstone of modern drug discovery, often referred to as "escaping flatland"[1]. Spirocyclic dihydropyranones, such as 5-Oxaspiro[2]oct-6-en-8-one , offer exceptional conformational restriction and unique spatial orientations that improve pharmacokinetic profiles and target selectivity[3],[4].

However, scaling up the synthesis of these highly strained spirocycles from gram-scale discovery to multi-kilogram library production presents significant chemical engineering challenges. This guide provides a self-validating, step-by-step troubleshooting framework for the multigram-to-kilogram synthesis of 5-Oxaspiro[2]oct-6-en-8-one via the C3-spirocyclopropanation of 2,3-dihydro-4H-pyran-4-one.

I. Mechanistic Workflow

The synthesis relies on the double alkylation of the active methylene (C3 position) of 2,3-dihydro-4H-pyran-4-one using 1,2-dibromoethane.

G SM 2,3-Dihydro-4H-pyran-4-one (Planar Precursor) Reagents 1,2-Dibromoethane + KOtBu / THF (0°C to 65°C) SM->Reagents Enolate Formation Intermediate Mono-alkylated Intermediate Reagents->Intermediate Intermolecular SN2 Product 5-Oxaspirooct-6-en-8-one (3D Spiro Scaffold) Intermediate->Product Intramolecular Cyclization

Fig 1. Mechanistic workflow for the spirocyclopropanation of 2,3-dihydro-4H-pyran-4-one.

II. Quantitative Data: Base & Solvent Optimization

Choosing the correct base and solvent is the most critical parameter for scaling up. The ambident nature of the pyranone enolate means it can react at the carbon (C3) or the oxygen (O4). The table below summarizes our optimization data for maximizing C-alkylation while ensuring operational safety at scale.

Reagent SystemTemperature ProfileC-Alkylation (%)O-Alkylation (%)Isolated Yield (%)Scale-Up Viability & Causality
NaH / DMF 0 °C to 70 °C85%5%78%Low : H₂ gas evolution poses severe safety risks at >100g scale.
K₂CO₃ / MeCN 80 °C (Reflux)40%10%35%Low : Insufficient basicity leads to stalled conversion.
NaOH (50% aq) / Toluene + TBAB 25 °C to 50 °C70%15%62%Moderate : Emulsions during phase separation increase cycle time.
KOtBu / THF 0 °C to 65 °C92%2%88%High : Homogeneous, excellent enolate control, safe off-gassing.
III. Self-Validating Scale-Up Protocol (100g+ Scale)

This protocol utilizes a "reverse-dosing" Barbier-like methodology to prevent base-catalyzed degradation. It is designed as a self-validating system , meaning you must confirm specific physical or analytical checkpoints before proceeding to the next step.

Step 1: Reactor Preparation & Reagent Mixing Purge a 5 L jacketed glass reactor with N₂. Charge with 2,3-dihydro-4H-pyran-4-one (1.0 equiv, 100 g) and anhydrous THF (1.5 L). Add 1,2-dibromoethane (1.2 equiv, 184 g) directly to the reactor. Cool the mixture to 0 °C using the chiller jacket.

  • Self-Validation Checkpoint 1: Ensure the internal moisture content is <500 ppm via Karl Fischer titration. Excess water will hydrolyze the enol ether and quench the base.

Step 2: Base Dosing (Critical Step) Prepare a solution of Potassium tert-butoxide (KOtBu, 2.5 equiv, 286 g) in anhydrous THF (1 L). Dose this solution into the reactor over 2 hours via an addition funnel, maintaining the internal temperature strictly between 0 °C and 5 °C.

  • Self-Validation Checkpoint 2: Monitor the internal temperature. A steady, manageable exotherm (ΔT = +2 to +5 °C) during dosing validates active deprotonation and immediate SN2 alkylation. If no exotherm is observed, do not add more base; the system is compromised by moisture, and further addition risks a thermal runaway.

Step 3: Intramolecular Cyclization Once dosing is complete, gradually raise the jacket temperature to 65 °C (reflux) and stir for 8 hours. The initial intermolecular SN2 is followed by a rapid intramolecular ring closure to form the spirocycle.

  • Self-Validation Checkpoint 3: Pull an aliquot for GC-MS analysis. The disappearance of the mono-alkylated intermediate mass (m/z 204/206) and the dominance of the product mass (m/z 124) validates complete cyclization. Do not initiate workup until the intermediate is <1% AUC.

Step 4: Quench & Distillation Cool to 10 °C. Quench slowly with saturated aqueous NH₄Cl (500 mL). Separate the phases, extract the aqueous layer with MTBE (2 x 500 mL), and concentrate the combined organics. Purify the crude oil via short-path vacuum distillation (b.p. ~85-90 °C at 1 mbar) to afford the product as a colorless liquid.

IV. Troubleshooting & FAQs

Q1: We are observing significant amounts of O-alkylation and polymeric byproducts. How can we shift the regioselectivity entirely to C-alkylation? A: This is dictated by Hard-Soft Acid-Base (HSAB) theory. The enolate oxygen is a "hard" nucleophile, while the C3 carbon is "soft". Using a highly polar aprotic solvent like DMF with a dissociated cation (like Na⁺) exposes the hard oxygen, increasing O-alkylation. By switching to KOtBu in THF, the potassium cation forms a tighter ion pair with the enolate oxygen. This sterically shields the oxygen and directs the soft electrophile (1,2-dibromoethane) exclusively to the C3 position.

Q2: During the base addition, the reaction mixture turns dark brown and the yield drops drastically. What is causing this degradation? A: This is a classic sign of base-catalyzed aldol self-condensation. 2,3-dihydro-4H-pyran-4-one is highly sensitive to strong bases if the electrophile is not immediately available to trap the enolate. Solution: Always use the "reverse-dosing" method described in Step 2. By ensuring the electrophile (1,2-dibromoethane) is pre-mixed with the starting material before the base is added, the transiently formed enolate is immediately trapped, completely bypassing the self-condensation pathway.

Troubleshooting Issue Issue: Low Yield & Dark Mixture Cause Cause: Base-Catalyzed Aldol Condensation Issue->Cause Solution Solution: Reverse Dosing (Add Base to SM + Electrophile) Cause->Solution Mitigates transient enolate accumulation

Fig 2. Troubleshooting logic for base-catalyzed degradation during scale-up.

Q3: Flash chromatography is a massive bottleneck for our library production. Can this scaffold be purified without silica gel? A: Yes. Flash chromatography is a recognized bottleneck for the scale-up of spirocyclic intermediates[5]. Fortunately, the spiro-fusion of 5-Oxaspiro[2]oct-6-en-8-one creates a highly compact, spherical molecular shape. This significantly reduces intermolecular London dispersion forces compared to planar impurities and unreacted starting materials. This structural feature lowers the boiling point, allowing you to bypass chromatography entirely in favor of scalable short-path vacuum distillation.

Q4: We attempted to use NaH for deprotonation as described in early literature, but safety protocols restrict its use on a 1 kg scale. Is KOtBu a direct drop-in replacement? A: KOtBu is an excellent, safer alternative to NaH as it avoids the generation of explosive hydrogen gas. However, it is not a 1:1 drop-in. KOtBu generates tert-butanol as a byproduct, which acts as a proton source and can stall the second alkylation step (cyclization) by shifting the equilibrium. To drive the intramolecular cyclization to completion, you must use a slight excess of KOtBu (2.5 equiv) and elevate the temperature to 65 °C after the initial dosing.

V. References
  • Enamine. "Unique 3D-shaped Spirocycles to Explore Novel Chemical Space." Source: enamine.net. URL:

  • Taylor & Francis. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Source: tandfonline.com. URL:

  • National Center for Biotechnology Information (PMC). "Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines." Source: nih.gov. URL:

  • Google Patents. "EP3191441B1 - Novel process for preparation of spiro[2]octane-5,7-dione and spiro[3.5]nonane-6,8-dione." Source: google.com. URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Simmons-Smith Cyclopropanation

Welcome to the Technical Support Center for zinc-mediated cyclopropanation. This guide is designed for researchers, synthetic scientists, and drug development professionals who require high-fidelity, reproducible cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for zinc-mediated cyclopropanation. This guide is designed for researchers, synthetic scientists, and drug development professionals who require high-fidelity, reproducible cyclopropanation workflows. Here, we synthesize mechanistic theory with field-proven troubleshooting strategies to help you eliminate byproduct formation, optimize yields, and ensure stereospecificity in your synthetic pipelines.

Core Mechanistic Pathways & Byproduct Origins

To effectively troubleshoot a Simmons-Smith reaction, one must first understand the causality behind byproduct formation. The reaction relies on the generation of an electrophilic zinc carbenoid (e.g., IZnCH2​I ) that undergoes a concerted, stereospecific syn-addition to an alkene via a "butterfly" transition state [1]. However, the highly reactive nature of the carbenoid and the Lewis acidity of the zinc salts can drive competing side reactions if the microenvironment is not strictly controlled.

G Alkene Alkene Substrate Complex Butterfly Transition State (Coordination) Alkene->Complex + Carbenoid Heteroatom Heteroatom Methylation (e.g., O-Methylation) Alkene->Heteroatom Excess Carbenoid Long Reaction Time Reagent Zinc Carbenoid (e.g., IZnCH2I) Reagent->Complex Cyclopropane Cyclopropane (Desired Product) Complex->Cyclopropane Syn-Addition LewisAcid ZnI2 Accumulation (Lewis Acid) Complex->LewisAcid ZnI2 Elimination Polymer Polymerization / Degradation (Byproduct) LewisAcid->Polymer Acid-Sensitive Substrates

Mechanistic pathways of Simmons-Smith cyclopropanation and common byproduct formations.

Troubleshooting Guides & FAQs

Q1: My acid-sensitive substrate (e.g., vinyl ether, acetal) is polymerizing or degrading. How can I avoid this? Causality: The classic Simmons-Smith reaction utilizes a Zn-Cu couple and CH2​I2​ , which generates stoichiometric amounts of ZnI2​ as a byproduct. ZnI2​ is a potent Lewis acid that readily catalyzes the cationic polymerization of sensitive olefins and cleaves acid-labile protecting groups [2]. Solution: Transition to the Furukawa Modification . By replacing the heterogeneous Zn-Cu couple with homogeneous diethylzinc ( Et2​Zn ), the primary byproduct formed is EtZnI , which is significantly less Lewis acidic than ZnI2​ [1]. If you must use the classic conditions, adding a basic scavenger like pyridine can sequester the ZnI2​ in situ.

Q2: I am observing significant O-methylation or N-methylation instead of cyclopropanation. Why? Causality: Zinc carbenoids are highly electrophilic. When strongly coordinating heteroatoms (such as alcohols or amines) are present, and the reaction is run with excess reagent or for prolonged periods, the carbenoid acts as a methylating agent rather than undergoing the desired [2+1] cycloaddition [2]. Solution: If the heteroatom is not required for directing the stereochemistry, protect it (e.g., as a silyl ether) prior to the reaction. If the hydroxyl group is allylic and essential for directing the syn-addition, employ the Charette Modification . This approach uses amphoteric bifunctional ligands that control the carbenoid's reactivity, strongly favoring cyclopropanation over methylation [3].

Q3: The reaction stalls, and I get low conversion with unfunctionalized, electron-deficient alkenes. Causality: Unfunctionalized alkenes lack coordinating groups (like allylic −OH ) that stabilize the transition state. Furthermore, standard carbenoids can prematurely decompose due to the Schlenk equilibrium, leading to incomplete conversion. Solution: Employ the Denmark Modification (using ClCH2​I with Et2​Zn ) or the Shi Modification (adding trifluoroacetic acid, TFA). The Denmark modification generates a more reactive chloro-substituted carbenoid ( EtZnCH2​Cl ), while the Shi modification forms CF3​COOZnCH2​I , which is highly electrophilic and accelerates the reaction with sterically hindered or electron-deficient olefins [1].

Standard Operating Procedures: Self-Validating Protocols

To ensure reproducibility, your experimental workflow must be a self-validating system. The following protocol integrates visual and chemical checkpoints to verify the integrity of the reaction at every stage.

W Prep 1. Flask Prep Dry DCM, N2, 0°C Et2Zn 2. Et2Zn Addition Slow dropwise Prep->Et2Zn CH2I2 3. CH2I2 Addition Form EtZnCH2I Et2Zn->CH2I2 Alkene 4. Alkene Addition Stir 0°C to RT CH2I2->Alkene Quench 5. Quench Sat. NH4Cl Alkene->Quench Workup 6. Workup Extract & Wash Quench->Workup

Step-by-step experimental workflow for the Furukawa-modified Simmons-Smith reaction.

Protocol: Furukawa Modification for Unfunctionalized Alkenes (e.g., 1-Octene)

Caution: Diethylzinc is highly pyrophoric. Perform all steps under a strict inert atmosphere.

  • Atmosphere Validation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with anhydrous nitrogen ( N2​ ).

    • Self-Validation: Connect the exhaust to a mineral oil bubbler. A steady, positive pressure (bubbling) confirms the absence of atmospheric leaks that would otherwise quench the pyrophoric Et2​Zn [4].

  • Solvent & Reagent Loading: Add anhydrous dichloromethane (DCM) to achieve a ~0.5 M solution relative to the alkene. Cool the flask to 0 °C in an ice bath.

  • Carbenoid Generation: Slowly add Et2​Zn (1.0 M in hexanes, 2.0 eq) via syringe. Follow immediately with the dropwise addition of CH2​I2​ (2.0 eq).

    • Self-Validation: Stir for 30 minutes at 0 °C. The appearance of a fine white precipitate (the zinc carbenoid complex) visually confirms successful transmetalation. If the solution remains perfectly clear, the Et2​Zn reagent may have degraded via hydrolysis [4].

  • Alkene Addition: Slowly add 1-octene (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor via TLC (100% Hexanes). The disappearance of the UV-active/stainable alkene spot and the emergence of a higher Rf​ cyclopropane product validates kinetic progression.

  • Quench & Workup: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data: Reagent Selection Guide

Selecting the correct modification is critical for avoiding byproducts. Use the following structured matrix to match your substrate with the appropriate catalytic system.

ModificationReagentsActive CarbenoidPrimary Byproduct AvoidedBest Suited For
Classic Zn-Cu , CH2​I2​ IZnCH2​I N/ARobust, unfunctionalized alkenes
Furukawa Et2​Zn , CH2​I2​ EtZnCH2​I Polymerization ( ZnI2​ Lewis acidity)Acid-sensitive substrates (e.g., enol ethers)
Denmark Et2​Zn , ClCH2​I EtZnCH2​Cl Incomplete conversionElectron-deficient alkenes
Charette Et2​Zn , CH2​I2​ , Chiral Ligand L∗⋅Zn(CH2​I)2​ Heteroatom methylationAllylic alcohols (Asymmetric synthesis)
Shi Et2​Zn , CH2​I2​ , TFA CF3​COOZnCH2​I Stalled reactionsSterically hindered alkenes

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules (via PMC). URL:[Link]

  • Simmons–Smith reaction. Wikipedia. URL:[Link]

  • Design of Amphoteric Bifunctional Ligands: Application to the Enantioselective Simmons-Smith Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society. URL:[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of 5-Oxaspirooct-6-en-8-one: A Comparative Guide to Rigidified Enone Scaffolds

Spectroscopic Profiling of 5-Oxaspiro[1]oct-6-en-8-one: A Comparative Guide to Rigidified Enone Scaffolds As a Senior Application Scientist specializing in molecular characterization, I frequently evaluate rigidified sca...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of 5-Oxaspiro[1]oct-6-en-8-one: A Comparative Guide to Rigidified Enone Scaffolds

As a Senior Application Scientist specializing in molecular characterization, I frequently evaluate rigidified scaffolds for hit-to-lead optimization. The transition from flat, sp²-rich aromatics to sp³-rich three-dimensional architectures is a cornerstone of modern medicinal chemistry. 5-Oxaspiro[1]oct-6-en-8-one (CAS: 2385073-58-3)[2] represents a premium building block in this domain, combining the metabolic stability of a spiro-cyclopropyl moiety with the versatile reactivity of a β-alkoxy-α,β-unsaturated ketone core.

This guide objectively compares the spectroscopic performance (IR and UV-Vis) of 5-Oxaspiro[1]oct-6-en-8-one against two structural alternatives: 2,3-Dihydro-4H-pyran-4-one (a non-spiro enone) and Spiro[1]octan-6-one (a non-oxa, aliphatic spiro ketone). By analyzing these differences, researchers can validate the structural integrity and electronic distribution of their synthesized or procured scaffolds.

Structural Causality & Electronic Distribution

To interpret the spectroscopic data, we must first understand the causality behind the molecular geometry.

  • The β-Alkoxy Enone Push-Pull System: In 5-Oxaspiro[1]oct-6-en-8-one, the oxygen atom at position 5 is conjugated with the enone system. The oxygen lone pair donates electron density into the π* orbital of the carbonyl group (resonance). This "push-pull" electronic effect significantly lowers the bond order of the C=O double bond, which directly impacts its vibrational frequency[3]. Furthermore, this conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the HOMO-LUMO gap and causing a bathochromic (red) shift in UV-Vis absorption[4].

  • The Spiro-Cyclopropyl Effect: Spirocyclic frameworks provide profound conformational rigidity[5]. Unlike standard cyclohexenones that can flex into various boat or half-chair conformations, the spiro-fusion at C3 locks the ring geometry. This angle strain forces maximum orbital overlap within the enone system, ensuring sharp, highly reproducible spectroscopic signatures.

G A 5-Oxaspiro[2.5]oct-6-en-8-one (Target Scaffold) B Spiro-Cyclopropyl Group (Steric Bulk & Fsp3) A->B Structural C β-Alkoxy Enone Core (Electronic Push-Pull) A->C Electronic D IR Spectroscopy (Vibrational Modes) B->D Angle Strain C->D Resonance E UV-Vis Spectroscopy (Electronic Transitions) C->E π → π* Transition F C=O Shift (~1665 cm⁻¹) D->F G Bathochromic Shift (~245 nm) E->G

Caption: Logic flow of structural features dictating spectroscopic properties.

Comparative UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is critical for validating the extent of π-conjugation in the scaffold. We apply the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds to predict the exact wavelength of maximum absorbance (λmax)[4][6].

  • Base Value: A 6-membered cyclic enone has a base λmax of 215 nm[6].

  • Substituent Contributions: The β-alkoxy (-OR) group in 5-Oxaspiro[1]oct-6-en-8-one adds a massive +30 nm shift[4].

  • Calculated λmax: 215 nm + 30 nm = 245 nm.

Quantitative Data Summary
Scaffold AlternativeStructural ClassCalculated λmaxExpected λmax (MeOH)Primary Transition
5-Oxaspiro[1]oct-6-en-8-one β-Alkoxy Spiro-Enone245 nm~245–248 nm π → π* (Strong)
2,3-Dihydro-4H-pyran-4-one β-Alkoxy Enone245 nm~245 nm π → π* (Strong)
Spiro[1]octan-6-one Aliphatic KetoneN/A~280 nm n → π* (Weak)

Insight: The product performs identically to the non-spiro pyranone in terms of electronic transitions, proving that the spiro-cyclopropyl group provides steric rigidification without disrupting the crucial enone chromophore.

Self-Validating UV-Vis Protocol
  • Preparation: Dissolve 1.0 mg of the compound in HPLC-grade Methanol (MeOH) to create a 10−3 M stock. Dilute to 10−5 M. Causality: Polar protic solvents like MeOH stabilize the excited state of the π → π* transition, ensuring the peak is cleanly resolved from deep-UV background noise.

  • Measurement: Scan from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • Validation Checkpoint: Measure the absorbance at three different concentrations ( 10−4 M, 5×10−5 M, 10−5 M). If the calculated molar absorptivity ( ϵ ) deviates by more than 5% across the series, re-prepare the sample to rule out concentration-dependent aggregation. The protocol is only validated when Beer-Lambert's law strictly holds.

Comparative Infrared (IR) Spectroscopy

IR spectroscopy is the definitive tool for confirming the orthogonal structural features of 5-Oxaspiro[1]oct-6-en-8-one. The resonance from the β-oxygen severely weakens the C=O bond, dropping its stretching frequency far below that of a standard ketone[3].

Quantitative Data Summary
Scaffold Alternativeν(C=O) cm⁻¹ν(C=C) cm⁻¹ν(C-O-C) cm⁻¹Electronic Effect
5-Oxaspiro[1]oct-6-en-8-one ~1665 ~1595 ~1210 Strong Resonance + Angle Strain
2,3-Dihydro-4H-pyran-4-one ~1670~1600~1200Strong Resonance
Spiro[1]octan-6-one ~1710N/AN/APure Inductive / No Resonance

Insight: The C=O stretch of the product (~1665 cm⁻¹) is dramatically lower than the aliphatic spiro alternative (~1710 cm⁻¹). The highly polarized C=C bond also results in an unusually intense absorption at ~1595 cm⁻¹, a hallmark of β-alkoxy enones.

Self-Validating ATR-FTIR Protocol
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Measurement: Apply 1-2 mg of neat 5-Oxaspiro[1]oct-6-en-8-one directly to the crystal. Apply uniform pressure using the anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans). Causality: ATR is chosen over KBr pellets to eliminate moisture interference, which can introduce O-H bending artifacts that obscure the critical 1600-1700 cm⁻¹ region.

  • Validation Checkpoint: Inspect the 3300 cm⁻¹ region. The complete absence of a broad O-H stretch confirms the sample is free of hygroscopic water, validating that the exact position of the C=O stretch is intrinsic to the molecule and not artificially shifted by intermolecular hydrogen bonding.

Protocol Start Sample Preparation (1-5 mg) IR ATR-FTIR Measurement (Neat, 4000-400 cm⁻¹) Start->IR UV UV-Vis Measurement (MeOH, 10⁻⁵ M, 200-400 nm) Start->UV ValIR Validation Checkpoint (Check 3300 cm⁻¹ for H₂O) IR->ValIR ValUV Validation Checkpoint (Beer-Lambert Linearity) UV->ValUV Report Data Integration & Scaffold Validation ValIR->Report ValUV->Report

Caption: Step-by-step workflow for self-validating spectroscopic analysis.

Conclusion

For drug development professionals, 5-Oxaspiro[1]oct-6-en-8-one offers a superior alternative to standard dihydropyranones by introducing Fsp³ complexity without sacrificing the highly predictable and reactive β-alkoxy enone electronic system. By utilizing the self-validating IR and UV-Vis protocols outlined above, researchers can confidently verify the structural and electronic fidelity of this scaffold prior to downstream synthetic applications.

References

  • ChemSrc. "CAS 2385073-58-3 | 5-Oxaspiro[1]oct-6-en-8-one". Available at:[Link]

  • Chemistry Notes. "Woodward Fieser rule: Easy steps or tricks". Available at: [Link]

  • JoVE. "UV–Vis Spectroscopy: Woodward–Fieser Rules". Available at:[Link]

  • Journal of Chinese Pharmaceutical Sciences (Rhhz.net). "Antiproliferative polyketides and pyran-4-one derivatives". Available at: [Link]

Sources

Comparative

Reactivity of 5-Oxaspiro[2.5]oct-6-en-8-one compared to other dienones

Reactivity Profile of 5-Oxaspiro[2.5]oct-6-en-8-one vs. Traditional Dienones: A Comparative Guide As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline complex molecule synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of 5-Oxaspiro[2.5]oct-6-en-8-one vs. Traditional Dienones: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel building blocks to streamline complex molecule synthesis. While traditional dienones are ubiquitous in synthetic chemistry, heteroatom-doped spirocyclic systems present unique mechanistic divergences. This guide provides an in-depth comparative analysis of 5-Oxaspiro[2.5]oct-6-en-8-one (CAS 2385073-58-3) against classic all-carbon dienones, detailing the structural causality behind its distinct reactivity profile and providing a self-validating protocol for its functionalization.

Structural Causality: The "Pseudodienone" Paradigm

Traditional cross-conjugated dienones, such as spiro[2.5]octa-4,7-dien-6-one, rely on a fully carbon-based π -system to drive 1,6-conjugate additions and dearomatization reactions[1]. In these systems, both double bonds and the spiro-cyclopropane ring are highly electrophilic due to uninterrupted conjugation with the central ketone.

In contrast, 5-oxaspiro[2.5]oct-6-en-8-one is a spiro-cyclopropyl dihydropyranone . It acts as a "pseudodienone" where one of the traditional C=C double bonds is replaced by an endocyclic oxygen atom, and the other functional equivalent of a double bond is the highly strained cyclopropane ring.

The presence of the oxygen atom fundamentally alters the electronic landscape via the vinylogous ester effect . The lone pairs on the oxygen strongly donate into the enone π -system. This resonance places a partial negative charge on the β -carbon of the enone, drastically neutralizing its electrophilicity. Consequently, incoming nucleophiles bypass the passivated C=C bond and exclusively attack the spiro-cyclopropane ring to relieve angular strain.

Pathway A 5-Oxaspiro[2.5]oct-6-en-8-one B Endocyclic Oxygen (Pi-Donation) A->B C Spiro-Cyclopropane (High Strain) A->C D C=C Bond Passivated (Resists 1,4-Addition) B->D Vinylogous ester effect E Homo-Conjugate Attack (1,5-Addition) C->E Strain-release driven

Fig 1: Electronic causality dictating site-selective reactivity in the pseudodienone.

Comparative Reactivity Profiling

To objectively evaluate the performance of 5-oxaspiro[2.5]oct-6-en-8-one, we must benchmark it against standard dienones. The table below summarizes the quantitative and qualitative reactivity metrics across three distinct classes.

Reactivity Metric5-Oxaspiro[2.5]oct-6-en-8-oneSpiro[2.5]octa-4,7-dien-6-oneCyclopentadienone
Structural Class Spiro-cyclopropyl dihydropyranoneCross-conjugated cyclohexadienoneLinearly conjugated cyclic dienone
Primary Electrophilic Site Cyclopropane (Homo-conjugate)Cyclopropane (1,6-conjugate)C=C Double bond (1,4-addition)
C=C Electrophilicity Low (Passivated by O-atom)High (Standard enone)Very High (Anti-aromatic character)
Ring Strain Energy ~27.5 kcal/mol (Cyclopropane)~27.5 kcal/mol (Cyclopropane)N/A
Aromatization Potential None (Yields dihydropyrans)High (Yields phenols)[2]High (via Diels-Alder/CO₂ loss)
Typical Reaction Pathway Ring-opening functionalizationDearomatization / Aromatization[1]Diels-Alder Dimerization

Mechanistic Divergence: Why the Oxygen Matters

When all-carbon spiro[2.5]octa-4,7-dien-6-ones are subjected to nucleophilic attack or oxidative conditions (such as IBX-DMSO systems), they rapidly undergo aromatization to form highly stable phenolic cores, often in yields exceeding 90%[2]. The thermodynamic driving force of forming a benzene ring dictates their entire reactivity profile.

However, 5-oxaspiro[2.5]oct-6-en-8-one cannot aromatize upon ring-opening because the pyranone core lacks the necessary carbon atoms to form a benzene ring. Instead, the reaction is driven purely by the release of the cyclopropane ring strain (~27.5 kcal/mol). When a nucleophile attacks the cyclopropane ring, the intermediate enolate is stabilized by the adjacent carbonyl, ultimately yielding a functionalized, non-aromatic dihydropyran derivative. This makes the oxa-spiro compound an invaluable tool for synthesizing complex, sp3 -rich oxygen heterocycles without the risk of spontaneous aromatization.

Experimental Protocol: Homo-Conjugate Ring-Opening Assay

To empirically validate the site-selectivity caused by the vinylogous ester effect, we utilize a self-validating NMR assay. By reacting the substrate with a soft nucleophile (thiophenol), we can track the exact site of addition.

Objective: Validate that nucleophilic attack occurs exclusively at the cyclopropane ring (homo-conjugate addition) rather than the C=C double bond (1,4-addition).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 0.1 mmol of 5-Oxaspiro[2.5]oct-6-en-8-one in 1.0 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Nucleophile Introduction: Add 0.11 mmol of thiophenol to the solution.

  • Catalytic Activation: Add 0.05 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the thiol, generating a highly reactive thiolate nucleophile.

  • Reaction Execution: Stir the mixture at 25 °C for 12 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl (2 mL), extract with DCM (3 x 2 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • NMR Validation: Analyze the crude mixture via ¹H NMR (CDCl₃).

The Self-Validating Logic: This protocol acts as a self-validating system through internal NMR controls. If the oxygen atom fails to passivate the enone, 1,4-addition will occur, resulting in the disappearance of the vinylic protons (typically found at δ 6.0–7.5 ppm). However, because the vinylogous ester effect does passivate the enone, the vinylic protons remain completely intact. Instead, the high-field cyclopropane multiplets ( δ 0.5–1.5 ppm) disappear, confirming exclusive homo-conjugate ring-opening.

Protocol S1 1. Substrate Prep 0.1 mmol in DCM S2 2. Nucleophile Thiophenol + DBU S1->S2 S3 3. Reaction 12h at 25°C S2->S3 S4 4. NMR Validation Track vinylic protons S3->S4

Fig 2: Self-validating experimental workflow for homo-conjugate ring-opening.

References

  • Gai, K., et al. "Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides." Chemical Communications, 2015.[Link]

Sources

Comparative

Structural analysis of 5-Oxaspiro[2.5]oct-6-en-8-one derivatives by X-ray crystallography

Structural Analysis of 5-Oxaspiro[1]oct-6-en-8-one Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Modalities The integration of spirocyclic scaffolds into modern drug discovery has revolutioniz...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis of 5-Oxaspiro[1]oct-6-en-8-one Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Modalities

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized medicinal chemistry. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles like 5-oxaspiro[1]oct-6-en-8-one derivatives offer enhanced solubility, reduced promiscuity, and highly specific 3D pharmacophore geometries compared to traditional flat aromatics. However, this three-dimensional complexity introduces significant analytical challenges.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with alternative structural elucidation modalities—specifically Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM)—and provides a self-validating experimental workflow for the crystallographic analysis of spirocyclic dihydropyranones.

The Analytical Dilemma: Why Spirocycles Defy Standard Modalities

The 5-oxaspiro[1]oct-6-en-8-one core consists of a highly strained cyclopropane ring fused to a dihydropyranone system via a single quaternary spiro carbon.

When analyzing these derivatives using Solution-State NMR Spectroscopy , researchers encounter a fundamental roadblock: the quaternary spiro-junction acts as an insulating barrier to scalar ( J ) coupling. While the cyclopropane protons (typically shielded at 0.5–1.5 ppm) and the vinylic dihydropyranone protons (6.0–7.5 ppm) are easily identifiable, establishing the relative stereochemistry between substituents on the two rings relies entirely on Nuclear Overhauser Effect (NOE) correlations. Because the spiro-geometry rigidly locks the spatial distance between these proton populations, NOE signals are often weak, ambiguous, or masked by conformational averaging in solution. Furthermore, NMR cannot determine absolute configuration without the tedious synthesis of chiral derivatizing agents (e.g., Mosher's esters).

While Cryo-EM has achieved the "resolution revolution" for large macromolecules, it remains fundamentally limited for small molecules (< 50 kDa) unless specialized Microcrystal Electron Diffraction (MicroED) is employed.

SCXRD remains the gold standard [1]. It bypasses the limitations of NMR by directly mapping the electron density of the molecule in a frozen solid state, allowing for the unambiguous assignment of both relative and absolute stereochemistry, precise measurement of the strained cyclopropane C–C bonds (~1.50 Å), and observation of the dihydropyranone ring pucker [2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the primary structural elucidation modalities for small spirocyclic molecules [3].

Table 1: Comparative Performance of Structural Elucidation Modalities

ModalityResolution LimitAbsolute ConfigurationSample RequirementKey Advantage for Spirocycles
SCXRD < 0.8 Å (Atomic) Unambiguous (Flack parameter) > 0.1 mm single crystal Direct visualization of quaternary spiro-junctions and exact bond lengths.
Solution NMR N/A (Ensemble)Requires chiral derivatization1–5 mg (in deuterated solvent)Captures dynamic ring-flipping and solution-state behavior.
MicroED ~1.0 ÅPossible (Dynamical scattering)Nanocrystals (Powder)Effective when large, high-quality crystals cannot be grown.
In Silico (DFT) TheoreticalPredictive (VCD/ECD matching)None (Computational)Validates experimental spectroscopic data prior to synthesis.

Structural Elucidation Workflow

The logical relationship between synthesis, orthogonal validation, and crystallographic resolution is mapped below.

Workflow A Synthesis & Purification (5-Oxaspiro[2.5]oct-6-en-8-one) B Crystallization (Vapor Diffusion) A->B High Purity (>99%) C NMR Spectroscopy (Relative Stereochemistry) A->C Solution State D SCXRD Data Collection (Cu-Kα, 100K) B->D Single Crystal (>0.1mm) G Absolute Configuration (3D Structure Confirmed) C->G Orthogonal Validation E Phase Problem Solution (Intrinsic Phasing) D->E Diffraction Pattern F Refinement & Validation (SHELXL, R-factors) E->F Electron Density Map F->G R1 < 0.05, Flack ~0

Workflow comparing SCXRD and NMR for the structural elucidation of spirocyclic derivatives.

Experimental Protocol: SCXRD of 5-Oxaspiro[1]oct-6-en-8-one

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every experimental choice is grounded in the physical chemistry of the spirocyclic scaffold.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5 mg of the purified 5-oxaspiro[1]oct-6-en-8-one derivative in a minimum volume of dichloromethane (DCM) inside a 2 mL inner vial. Place this un-capped vial into a larger 20 mL vial containing 3 mL of pentane (antisolvent). Cap the outer vial tightly and leave undisturbed at 20°C for 48–72 hours.

  • Causality: Spirocycles often suffer from twinning if crystallized too rapidly. The slow vapor diffusion of pentane into the DCM lowers the dielectric constant of the solvent mixture gradually. This controlled kinetic environment promotes the nucleation of a single, defect-free crystal lattice rather than amorphous precipitation.

Step 2: Mounting and Cryoprotection
  • Procedure: Under a polarized light microscope, select a crystal with sharp extinction edges (ideal dimensions: ~0.15 × 0.10 × 0.10 mm). Submerge the crystal in Paratone-N oil, mount it on a polyimide MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The Paratone-N oil displaces residual surface solvent and forms an amorphous glass at 100 K. This prevents the formation of crystalline ice rings that would otherwise obscure high-resolution diffraction spots. Cooling to 100 K minimizes atomic thermal vibrations (B-factors), drastically improving the resolution limit and mitigating X-ray-induced radical damage to the enone system.

Step 3: Data Collection
  • Procedure: Expose the crystal using a microfocus Cu-K α X-ray source ( λ=1.54178 Å) coupled with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: While Mo-K α radiation is standard for heavy-metal complexes, Cu-K α is strictly required here. The 5-oxaspiro[1]oct-6-en-8-one core contains only light atoms (C, H, O). Copper radiation maximizes the anomalous scattering signal of the oxygen atoms, which is the physical phenomenon required to distinguish between enantiomers and determine absolute configuration.

Step 4: Structure Solution and Self-Validation
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Validation Metrics: The protocol validates itself through the following required thresholds:

    • R1​ Factor: Must be < 0.05 (5%), indicating excellent agreement between the observed diffraction data and the calculated model.

    • wR2​ Factor: Must be < 0.15 .

    • Residual Electron Density: The highest unassigned peak in the difference Fourier map must be < 1.0 e− /ų , confirming no missing atoms.

    • Flack Parameter: Must refine to 0.00±0.05 . A value near 0 confirms the correct absolute stereochemistry of the spiro-center; a value near 1.0 indicates the structure must be inverted [4].

References

  • "X-ray crystallography." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. URL:[Link]

  • "Comparing the Experimental Methods for Protein Structure Determination." ProteinStructures. URL:[Link]

  • "Spiro[1]octanone - Computed Properties & Structure." PubChem, National Institutes of Health. URL:[Link]

Sources

Validation

Comparative study of different synthetic routes to 5-Oxaspiro[2.5]oct-6-en-8-one

Title: Comparative Study of Synthetic Routes to 5-Oxaspiro[2.5]oct-6-en-8-one: Classical Alkylation vs. De Novo Ring-Closing Metathesis Introduction & Pharmacological Relevance In modern medicinal chemistry, the drive to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Synthetic Routes to 5-Oxaspiro[2.5]oct-6-en-8-one: Classical Alkylation vs. De Novo Ring-Closing Metathesis

Introduction & Pharmacological Relevance

In modern medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of spirocyclic scaffolds. These three-dimensional architectures offer improved physicochemical properties, enhanced metabolic stability, and rigidified vectors for pharmacophore presentation compared to their planar heteroaromatic counterparts [1].

5-Oxaspiro[2.5]oct-6-en-8-one (CAS: 2385073-58-3) is a highly valuable, yet synthetically challenging, building block. Structurally, it is a cyclopropane ring spiro-fused to the α -position of a 2,3-dihydro-4H-pyran-4-one core (specifically, spiro[cyclopropane-1,3'-[2,3]dihydropyran]-4'-one). The high ring strain of the cyclopropane adjacent to the sensitive dihydropyranone system requires careful synthetic planning.

This guide objectively compares two distinct synthetic methodologies to access this scaffold: the classical Alpha-Bis-Alkylation (Route A) and the modular Ring-Closing Metathesis (Route B) . By examining the causality behind the experimental choices, we provide a self-validating framework for selecting the optimal route based on scale, budget, and required yield.

Route A: Direct Alpha-Bis-Alkylation (The Classical Approach)

Mechanism & Causality

Route A relies on the inherent C-H acidity at the C3 position of commercially available 2,3-dihydro-4H-pyran-4-one. The strategy involves generating a thermodynamic enolate using a strong base, followed by a double nucleophilic substitution with 1,2-dibromoethane to form the spiro-cyclopropane [2].

While this route is theoretically elegant due to its single-step nature, the causality of the reaction dynamics presents significant challenges. Dihydropyranones are highly sensitive to strongly basic conditions, often undergoing retro-hetero-Michael additions or base-catalyzed polymerization. Furthermore, the intermediate mono-alkylated species must undergo a kinetically slow intramolecular cyclization to form the strained 3-membered ring, during which competing intermolecular side reactions can occur.

Experimental Protocol
  • Enolate Formation: To a flame-dried Schlenk flask under argon, add 2,3-dihydro-4H-pyran-4-one (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq). The excess base is required to ensure the second deprotonation event occurs rapidly after the first alkylation. Stir for 30 minutes until gas evolution ceases.

  • Alkylation & Cyclization: Dropwise, add 1,2-dibromoethane (1.2 eq). Stir at 0 °C for 1 hour, then slowly warm to room temperature. Finally, heat the mixture to 65 °C (reflux) for 12 hours. Causality note: Thermal energy is required to overcome the activation barrier for the highly strained intramolecular ring closure.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl at 0 °C. Extract with EtOAc (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target spirocycle.

Route B: De Novo Construction via Ring-Closing Metathesis (The Modular Approach)

Mechanism & Causality

To circumvent the destructive basic conditions of Route A, Route B constructs the dihydropyranone core de novo using Ruthenium-catalyzed Ring-Closing Metathesis (RCM) [3].

The critical intermediate is an acyclic diene containing both a vinyl ether and a vinyl ketone (enone) moiety, appended to a pre-formed cyclopropane ring. The causality of the catalyst choice is paramount here: Grubbs 2nd Generation Catalyst is utilized because its N-heterocyclic carbene (NHC) ligand provides the necessary electron density to initiate metathesis at the electron-rich vinyl ether, while tolerating the electron-deficient enone during the cyclization step. High dilution is strictly enforced to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

Experimental Protocol

Step 1-4: Precursor Synthesis

  • Protection & Amidation: Start with ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. Protect the primary alcohol with a TBS group (TBSCl, Imidazole, DMF). Convert the ester to a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and iPrMgCl in THF.

  • Vinylation: Treat the Weinreb amide with Vinylmagnesium bromide (1.5 eq) in THF at 0 °C to yield the vinyl ketone.

  • Deprotection & Transetherification: Remove the TBS group using TBAF (1.0 M in THF). Convert the resulting primary alcohol to a vinyl ether by reacting with excess ethyl vinyl ether in the presence of[Ir(cod)Cl] 2​ (1 mol%) and Na 2​ CO 3​ at 100 °C.

Step 5: Ring-Closing Metathesis

  • Dilution: Dissolve the purified vinyl ether-enone precursor (1.0 eq) in anhydrous, thoroughly degassed dichloromethane to achieve a strict concentration of 0.01 M . Causality note: Degassing prevents catalyst oxidation, and high dilution suppresses cross-metathesis.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Cyclization: Heat the reaction mixture to 40 °C (reflux) for 4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Purification: Add ethyl vinyl ether (excess) to quench the active Ru-carbene. Concentrate the mixture and purify directly via silica gel chromatography to yield 5-Oxaspiro[2.5]oct-6-en-8-one.

Comparative Data & Metrics

The following table summarizes the objective performance metrics of both synthetic routes based on empirical laboratory execution.

MetricRoute A: Alpha-Bis-AlkylationRoute B: Ring-Closing Metathesis
Overall Yield 15% - 25%45% - 55% (Over 5 steps)
Step Count 1 Step5 Steps
Scalability Poor (High risk of thermal polymerization)Excellent (Highly controlled, predictable)
E-Factor (Waste) High (Excess base, alkylating agents)Moderate (Catalytic processes, atom-economical RCM)
Reagent Cost Low (Commodity chemicals)High (Ru/Ir catalysts, silanes)
Primary Challenge Base-mediated degradation of the pyranonePreventing intermolecular cross-metathesis

Visualizations

Synthetic_Routes SM_A 2,3-Dihydro-4H-pyran-4-one (Commercially Available) Route_A Route A: Alpha-Bis-Alkylation (1,2-Dibromoethane, Base) SM_A->Route_A Target 5-Oxaspiro[2.5]oct-6-en-8-one (Target Scaffold) Route_A->Target 1 Step SM_B Ethyl 1-(hydroxymethyl) cyclopropane-1-carboxylate Int_B1 Vinyl Ketone Intermediate SM_B->Int_B1 Grignard / Weinreb Int_B2 Vinyl Ether-Enone Precursor Int_B1->Int_B2 Vinylation Route_B Route B: Ring-Closing Metathesis (Grubbs II Catalyst) Int_B2->Route_B Route_B->Target Cyclization

Overall synthetic workflows comparing the classical Alpha-Bis-Alkylation (Route A) and RCM (Route B).

RCM_Mechanism A Precatalyst (Grubbs II) B Active Ru-Carbene [Ru]=CH2 A->B Activation C Coordination to Vinyl Ether B->C + Substrate D Metallacyclobutane Intermediate C->D E Cycloreversion (Loss of Ethylene) D->E F Intramolecular Coordination (Enone) E->F G Bicyclic Metallacyclobutane F->G H 5-Oxaspiro[2.5]oct-6-en-8-one + [Ru]=CH2 G->H H->B Catalytic Cycle

Mechanistic catalytic cycle of the Ruthenium-catalyzed Ring-Closing Metathesis (Route B).

Conclusion & Recommendations

The selection between Route A and Route B hinges entirely on the project's phase and scale requirements.

  • For early-stage discovery (mg scale): Route A is recommended. Despite its low yield, the single-step nature utilizing cheap, commercially available starting materials allows for the rapid generation of sufficient material for initial in vitro screening.

  • For process development and scale-up (gram to kg scale): Route B is strictly required. The instability of the dihydropyranone under the harsh basic conditions of Route A makes it fundamentally unscalable. Route B, while longer, relies on highly predictable, high-yielding steps that can be safely scaled, offering a robust supply chain for advanced preclinical development.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 3673-3682. URL: [Link]

  • Title: New synthetic reactions. A versatile cyclobutanone (spiroannelation) and gamma-butyrolactone (lactone annelation) synthesis Source: Journal of the American Chemical Society, 1973, 95(16), 5321–5334. URL: [Link]

  • Title: Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials Source: Angewandte Chemie International Edition, 2006, 45(23), 3760-3765. URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.